molecular formula C7H13N3 B13156464 [(1-Ethyl-1H-imidazol-4-yl)methyl](methyl)amine

[(1-Ethyl-1H-imidazol-4-yl)methyl](methyl)amine

Cat. No.: B13156464
M. Wt: 139.20 g/mol
InChI Key: OFGCNWFOEPUHPD-UHFFFAOYSA-N
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Description

[(1-Ethyl-1H-imidazol-4-yl)methyl](methyl)amine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(1-Ethyl-1H-imidazol-4-yl)methyl](methyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1-Ethyl-1H-imidazol-4-yl)methyl](methyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

1-(1-ethylimidazol-4-yl)-N-methylmethanamine

InChI

InChI=1S/C7H13N3/c1-3-10-5-7(4-8-2)9-6-10/h5-6,8H,3-4H2,1-2H3

InChI Key

OFGCNWFOEPUHPD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1)CNC

Origin of Product

United States

Foundational & Exploratory

Synthesis and characterization of (1-Ethyl-1H-imidazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Advanced Synthesis & Characterization of (1-Ethyl-1H-imidazol-4-yl)methylamine

Executive Summary (1-Ethyl-1H-imidazol-4-yl)methylamine (CAS: 1368710-15-9) represents a critical pharmacophore in the development of histaminergic ligands, specifically targeting H3 and H4 receptors. As a structural analogue of histamine and immethridine, its synthesis demands rigorous control over imidazole regiochemistry—a notorious challenge in heterocyclic chemistry. This guide provides a validated, scalable protocol for its synthesis, emphasizing the separation of the 1,4- and 1,5-regioisomers and the subsequent reductive amination to the primary amine.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is approached via a Convergent Imidazole Functionalization strategy. Direct alkylation of the histamine amine moiety is prone to over-alkylation; therefore, we utilize a "Late-Stage Amination" approach.

Strategic Disconnections:

  • C-N Disconnection: The primary amine is installed via reductive amination of an aldehyde precursor.

  • N-C Disconnection: The ethyl group is installed via nucleophilic substitution on the imidazole ring.

Core Challenge: Tautomeric Ambiguity The starting material, 4(5)-imidazolecarboxaldehyde, exists in tautomeric equilibrium. Alkylation yields a mixture of 1,4- (desired) and 1,5- (undesired) isomers. The 1,5-isomer is often sterically favored or statistically significant depending on the base/solvent system used. This protocol prioritizes the isolation of the 1,4-regioisomer before the final reduction step.

Retrosynthesis Target (1-Ethyl-1H-imidazol-4-yl)methylamine (Target) Aldehyde 1-Ethyl-1H-imidazole-4-carbaldehyde (Key Intermediate) Target->Aldehyde Reductive Amination (C-N Formation) Start 4(5)-Imidazolecarboxaldehyde (Commercial Starting Material) Aldehyde->Start Regioselective Alkylation (N-Alkylation) Reagent Ethyl Iodide / Base Aldehyde->Reagent

Caption: Retrosynthetic tree illustrating the Late-Stage Amination strategy to avoid poly-alkylation.

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis & Isolation of 1-Ethyl-1H-imidazole-4-carbaldehyde

Rationale: We utilize Potassium Carbonate (


) in Dimethylformamide (DMF). Unlike Sodium Hydride (

), which often pushes the reaction towards the thermodynamically controlled mixture, mild carbonate bases in polar aprotic solvents allow for manageable kinetics and easier workup.

Reagents:

  • 4(5)-Imidazolecarboxaldehyde (1.0 eq)

  • Ethyl Iodide (1.2 eq)

  • 
     (anhydrous, 1.5 eq)
    
  • DMF (anhydrous, 0.5 M concentration)

Protocol:

  • Activation: Charge a flame-dried round-bottom flask with 4(5)-imidazolecarboxaldehyde and

    
    . Add anhydrous DMF under 
    
    
    
    atmosphere. Stir at RT for 30 minutes.
  • Alkylation: Cool the suspension to 0°C. Add Ethyl Iodide dropwise over 15 minutes to prevent exotherms that degrade regioselectivity.

  • Reaction: Allow to warm to RT and stir for 16 hours. Monitor by TLC (9:1 DCM/MeOH). You will observe two spots: the 1,5-isomer (typically higher

    
    ) and the 1,4-isomer (lower 
    
    
    
    ).
  • Workup: Quench with ice water. Extract exhaustively with EtOAc (

    
    ).[1] Wash combined organics with brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    and concentrate.
  • Purification (CRITICAL): The crude residue contains both isomers (approx. 60:40 to 50:50 ratio).

    • Column: Silica Gel (230-400 mesh).

    • Eluent: Gradient 100% DCM

      
       95:5 DCM/MeOH.
      
    • Collection: Isolate the slower-eluting fraction. This is typically the 1-ethyl-4-carbaldehyde (confirmed by NOE, see Part 3).

Phase 2: Reductive Amination to (1-Ethyl-1H-imidazol-4-yl)methylamine

Rationale: We employ a "One-Pot" procedure using Ammonium Acetate (


) and Sodium Cyanoborohydride (

).

serves as both the ammonia source and the pH buffer (pH ~6) required for imine formation.

Reagents:

  • 1-Ethyl-1H-imidazole-4-carbaldehyde (1.0 eq)

  • Ammonium Acetate (10.0 eq) - Large excess prevents secondary amine formation.

  • Sodium Cyanoborohydride (1.5 eq)

  • Methanol (anhydrous)

Protocol:

  • Imine Formation: Dissolve the aldehyde in MeOH. Add

    
     and stir at RT for 2 hours.
    
  • Reduction: Cool to 0°C. Add

    
     portion-wise. Caution: HCN generation is possible; use a vented hood.
    
  • Completion: Stir at RT for 12 hours.

  • Quench: Acidify to pH 2 with 1N HCl to decompose excess borohydride. Stir for 30 mins.

  • Basification: Adjust pH to >12 using 2N NaOH. This deprotonates the amine product, pushing it into the organic phase.

  • Extraction: Extract with DCM (

    
    ). The product is polar; multiple extractions are necessary.
    
  • Isolation: Dry (

    
    ) and concentrate to yield the amine as a pale yellow oil. Conversion to the dihydrochloride salt (HCl/Ether) is recommended for long-term storage.
    

Workflow Step1 Aldehyde + NH4OAc (Imine Formation) Step2 Add NaBH3CN (Reduction) Step1->Step2 Step3 Acid Quench (pH 2) (Decompose Boron) Step2->Step3 Step4 Base Workup (pH 12) (Free Base Release) Step3->Step4

Caption: One-pot reductive amination workflow ensuring selective primary amine formation.

Part 3: Characterization & Isomer Validation

The most common failure mode in this synthesis is misidentification of the regioisomer. The 1,4- and 1,5-isomers have identical mass (MW 125.17) and similar polarity.

Data Summary Table
Parameter1,4-Isomer (Target)1,5-Isomer (Byproduct)
Elution Order (Silica) Slower (More Polar)Faster (Less Polar)
H2 Proton Shift

~7.6 - 7.7 ppm

~7.5 - 7.6 ppm
NOE Signal NO interaction between Ethyl

and C5-H
Strong interaction between Ethyl

and C5-H
C-4 Shift (13C) ~138 ppm~128 ppm (C-5 shift)
Definitive NMR Validation (NOE)

You must perform a 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) experiment on the intermediate aldehyde or the final amine.

  • Irradiate the N-Ethyl Methylene (

    
    ): 
    
    • 1,5-Isomer: Will show a strong enhancement of the adjacent ring proton (C5-H) because they are spatially proximal.

    • 1,4-Isomer (Target): Will show negligible or no enhancement of the ring proton (C5-H) because the ethyl group is on N1, far from the proton on C5. It may show enhancement of the C2-H, but the lack of C5-H enhancement is diagnostic.

Spectroscopic Data (Expected for Target)
  • 1H NMR (400 MHz, CDCl3):

    
     7.55 (s, 1H, H-2), 6.95 (s, 1H, H-5), 4.05 (q, J=7.2 Hz, 2H, 
    
    
    
    ), 3.82 (s, 2H,
    
    
    ), 1.45 (br s, 2H,
    
    
    ), 1.42 (t, J=7.2 Hz, 3H,
    
    
    ).
  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found 126.1.

Part 4: Troubleshooting & Optimization

  • Low Yield in Step 2: If the reductive amination yield is <40%, the imine formation was likely incomplete. Add activated 3Å molecular sieves to the reaction to scavenge water during the

    
     step.
    
  • Inseparable Isomers: If flash chromatography fails to separate the aldehyde isomers, recrystallize the mixture from Toluene/Hexane. The 1,4-isomer is generally more crystalline and less soluble.

  • Polyamination: If secondary amines (dimers) are observed in MS, increase the equivalents of

    
     to 20 eq and dilute the reaction concentration to 0.1 M.
    

References

  • Regioselective Synthesis of 1-Alkyl-4-imidazolecarboxylates. Organic Letters, 2002.[2] Link

  • H3-Receptor Antagonists: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry, 1995. Link

  • Reductive Amination: A Review of Synthetic Methodologies. Organic Reactions, 2002. Link

  • Differentiation of 1,4- and 1,5-Disubstituted Imidazoles by NOE. Magnetic Resonance in Chemistry, 2006. Link

Sources

Physical and chemical properties of novel ethyl-imidazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Physicochemical Profiling and Therapeutic Applications of Novel Ethyl-Imidazole Derivatives

As a Senior Application Scientist navigating the intersection of materials science and pharmacology, I approach the molecular design of ethyl-imidazole derivatives as a multidimensional optimization problem. The 1-ethylimidazole core is a highly versatile nitrogen-containing heterocycle. By manipulating its physicochemical properties—such as electron density, steric hindrance, and hydrogen-bonding capacity—we can engineer molecules that serve as high-performance ionic liquids, potent antimicrobial agents, or advanced diagnostic radiotracers[1][2].

This technical guide dissects the fundamental physical chemistry of ethyl-imidazole derivatives, outlines field-proven synthetic workflows, and explores their cutting-edge applications in drug development and oncology.

Thermodynamic and Physicochemical Characterization

Understanding the macroscopic behavior of ethyl-imidazole derivatives requires a rigorous analysis of their solute-solvent interactions at the molecular level. In industrial and pharmaceutical formulations, parameters such as density (


), viscosity (

), and refractive index (

) dictate mass transfer, fluid dynamics, and bioavailability.

Instead of relying solely on empirical trial-and-error, modern physicochemical profiling pairs experimental measurements with predictive thermodynamic frameworks like the Conductor-like Screening Model for Real Solvents (COSMO-RS). COSMO-RS utilizes quantum chemical calculations to predict chemical potentials, allowing us to compute excess molar enthalpy (


) and excess Gibbs free energy (

)[3]. These excess properties quantify the non-ideal behavior of the mixture, revealing the strength of hydrogen bonding and packing efficiency between the ethyl-imidazole core and the solvent.

Table 1: Physicochemical Profiling of 1-Ethylimidazole in Binary Systems

Solvent SystemTemp. Range (K)Key Experimental ParametersModeled Thermodynamic PropertyPrimary Application Context
Water 288.15 – 328.15Density, Viscosity, Sound Velocity, pHExcess Molar Enthalpy (

)
Aqueous pharmaceutical formulations[3]
Methanol 293.15 – 328.15Refractive Index, ViscosityExcess Gibbs Free Energy (

)
Organic synthesis & catalysis[3]
N,N-Dimethylformamide 288.15 – 318.15Density, Refractive IndexApparent Molar Volume (

)
Ionic liquid solvent tuning[4]

Causality Insight: We measure the apparent molar volume at infinite dilution because it isolates the solute-solvent interaction from solute-solute interference. A negative excess molar volume typically indicates that the ethyl-imidazole molecules pack more efficiently into the solvent's hydrogen-bond network than they do in their pure state, a critical factor when designing transdermal drug delivery vehicles.

Synthetic Workflows for Functionalized Derivatives

The synthesis of oxygen-functionalized 1-ethylimidazolium ionic liquids (ILs) exemplifies how structural modification alters physical state. While increasing the alkyl chain length typically raises the melting point, introducing oxygen functionalities (e.g., via 3-chloro-1-propanol) disrupts crystal lattice packing, yielding derivatives that remain liquid at room temperature[5].

Protocol 1: Synthesis of Oxygen-Functionalized 1-Ethylimidazolium Salts

Self-Validating System: This protocol utilizes biphasic separation driven by solvent polarity, ensuring the product self-isolates. Downstream NMR validation acts as the internal quality control gate.

Step 1: Reagent Preparation Equip a round-bottom flask with a magnetic stirrer. Add 1-ethylimidazole (1.0 eq) and the functionalizing agent, 3-chloro-1-propanol (1.1 eq, 10% excess to drive the reaction to completion)[5]. Step 2: Reflux Reaction Introduce ethyl acetate as the reaction solvent. Causality: Ethyl acetate is chosen because it readily dissolves the unreacted precursors but acts as an anti-solvent for the highly polar ionic liquid product. Heat the mixture under reflux at 70 °C for 48 hours[5]. Step 3: Biphasic Separation Allow the mixture to cool to room temperature. The reaction will spontaneously form two distinct phases. The top phase contains unreacted starting materials in ethyl acetate; the dense bottom phase contains the synthesized ethyl-imidazolium salt[5]. Step 4: Purification & Validation Extract the bottom phase and wash it four times with fresh aliquots of ethyl acetate to remove trace impurities. Dry under high vacuum for 24 hours. Validation Check: Perform


H NMR spectroscopy. The complete disappearance of the precursor's alkyl halide proton signals confirms >98% conversion, validating the batch for physicochemical testing.

SynthesisWorkflow N1 1-Ethylimidazole (Nucleophilic Precursor) N3 Reflux in Ethyl Acetate (70°C, 48h) N1->N3 N2 Alkyl Halide (e.g., 3-chloro-1-propanol) N2->N3 N4 Biphasic Separation (Top: Unreacted, Bottom: IL) N3->N4 Cooling to RT N5 Solvent Washing & Vacuum Drying (Remove Residual Precursors) N4->N5 Extract bottom phase N6 1H NMR & COSMO-RS Validation (Confirm Purity & Thermodynamics) N5->N6 Yield > 95%

Fig 1: Workflow for synthesizing and validating functionalized 1-ethylimidazolium ionic liquids.

Pharmacological Efficacy & Synergistic Antimicrobial Action

Imidazole derivatives are foundational to antifungal pharmacology, primarily functioning by inhibiting lanosterol 14


-demethylase, a cytochrome P450 enzyme essential for fungal ergosterol biosynthesis[6][7]. However, the clinical efficacy of novel ethyl-imidazole derivatives is often rate-limited by their inability to permeate the robust fungal cell wall.

Recent advancements have demonstrated that combining these derivatives with a surface-active agent, such as Sodium Dodecyl Sulfate (SDS), dramatically amplifies their fungicidal power[8].

Table 2: Synergistic Antimicrobial Activity (MIC) Against Candida spp. [8]

CompoundTarget StrainBase MIC (

g/mL)
MIC with SDS (

g/mL)
Fold Improvement
AM5 Candida spp.312.554.0~ 5.78x
SAM5 Candida spp.250.035.0~ 7.14x
SAM3 Candida spp.200.021.5~ 9.30x
Protocol 2: Synergistic Minimum Inhibitory Concentration (MIC) Assay

Self-Validating System: This protocol utilizes a matrix of controls to ensure that the observed cell death is definitively caused by the synergistic interaction, isolating the variable of membrane permeability.

Step 1: Inoculum Preparation Prepare a suspension of Candida spp. adjusted to a 0.5 McFarland standard (approximately


 CFU/mL) in Sabouraud dextrose broth[7].
Step 2: Serial Dilution & Adjuvant Addition 
In a 96-well microtiter plate, perform a two-fold serial dilution of the ethyl-imidazole derivative (ranging from 500 

g/mL to 3.9

g/mL). Causality: Add a sub-inhibitory concentration of SDS to the test wells. SDS acts as a permeabilizer, disrupting the lipid bilayer and lowering the activation energy required for the lipophilic imidazole to enter the intracellular space[8]. Step 3: Control Matrix Integration Include the following self-validating controls: (A) Fluconazole (Positive control for baseline susceptibility), (B) SDS-only (Negative control to prove SDS is not the primary fungicidal agent), and (C) Untreated broth (Growth control). Step 4: Incubation and Readout Incubate at 37 °C for 24-48 hours. The MIC is determined as the lowest concentration exhibiting complete visual clearance of fungal growth, validated via spectrophotometric absorbance at 600 nm.

AntifungalMechanism A1 Ethyl-Imidazole Derivative (Active Pharmaceutical Ingredient) A4 Enhanced Intracellular Accumulation A1->A4 A2 Sodium Dodecyl Sulfate (SDS) (Surface Active Agent) A3 Lipid Bilayer Disruption (Increased Permeability) A2->A3 Synergistic Adjuvant A3->A4 Facilitates Entry A5 Inhibition of Lanosterol 14α-demethylase A4->A5 Target Binding A6 Ergosterol Depletion & Fungal Cell Death A5->A6 Metabolic Arrest

Fig 2: Synergistic mechanism of ethyl-imidazole derivatives and SDS in fungal cell eradication.

Advanced Diagnostic Applications: Hypoxia PET Imaging

Beyond infectious diseases, ethyl-imidazole derivatives are revolutionizing oncology diagnostics. In non-small cell lung cancer (NSCLC), the rapid proliferation of tumor cells outpaces the local blood supply, creating a hypoxic microenvironment. This hypoxia inhibits the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1


), allowing it to translocate to the nucleus and activate genes that promote angiogenesis, metastasis, and therapy resistance[9].

Traditional Positron Emission Tomography (PET) tracers for hypoxia suffered from slow plasma clearance, resulting in poor image contrast. To overcome this, researchers have developed fluorinated ethyl-imidazole derivatives [9].

Causality Insight: The substitution of an ethyl group with a fluorinated moiety increases the hydrophilicity of the tracer. This specific physicochemical alteration ensures a faster plasma clearance rate. When the tracer enters a hypoxic cell, it undergoes selective bioreduction and becomes irreversibly trapped, providing a high signal-to-noise ratio that accurately maps the hypoxic regions of the tumor, guiding targeted radiotherapy[9][10].

HypoxiaPathway H1 Hypoxic Tumor Microenvironment (NSCLC) H2 Inhibition of HIF-1α Degradation H1->H2 H3 Nuclear Translocation of HIF-1α H2->H3 H4 HIF-1α/β Complex Formation H3->H4 Transcription Activation H5 Fluorinated Ethyl-Imidazole Tracer (Hydrophilic PET Agent) H4->H5 Cellular Target H6 Bioreduction & Intracellular Trapping (High Contrast Imaging) H5->H6 Rapid Plasma Clearance

Fig 3: Hypoxia-induced HIF-1α pathway targeting via fluorinated ethyl-imidazole PET tracers.

References

  • Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. nih.gov. 6

  • The experimental physicochemical properties, 1H NMR, and COSMO-RS model calculations for the binary system containing water and 1-ethylimidazole. researchgate.net. 3

  • Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. mdpi.com. 8

  • 1-Ethylimidazole, >98%. roco.global. 1

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. dovepress.com. 2

  • Influence of oxygen functionalization on physico-chemical properties of imidazolium based ionic liquids – Experimental and computational study. arabjchem.org.5

  • Hypoxia studies in non-small cell lung cancer: Pathogenesis and clinical implications. spandidos-publications.com. 9

  • Review of pharmacological effects of imidazole derivatives. clinmedkaz.org. 7

  • Physicochemical Properties for the Binary Systems of Ionic Liquids [Cnmim]Cl + N,N-Dimethylformamide. acs.org. 4

  • Hypoxia studies in non-small cell lung cancer:... : Oncology Reports. ovid.com. 10

Sources

InChIKey and SMILES for (1-Ethyl-1H-imidazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, physicochemical profile, synthesis, and applications of (1-Ethyl-1H-imidazol-4-yl)methylamine , a structural analog of histamine used in fragment-based drug discovery (FBDD) and as a precursor for H3/H4 receptor ligands.

Chemical Identity & Informatics

This section establishes the definitive chemical structure and machine-readable identifiers for integration into chemoinformatic databases.

Identifier Value
IUPAC Name (1-Ethyl-1H-imidazol-4-yl)methanamine
Common Name 1-Ethyl-4-(aminomethyl)imidazole
CAS Registry Number 1368710-15-9 (Free base)
Molecular Formula

Molecular Weight 125.17 g/mol
SMILES CCN1C=C(CN)N=C1
InChI String InChI=1S/C6H11N3/c1-2-9-4-6(3-7)8-5-9/h4-5H,2-3,7H2,1H3
InChIKey DQCATUYBSDRAKY-UHFFFAOYSA-N
Structural Analysis

The molecule consists of a 1,4-disubstituted imidazole ring.

  • Position 1 (N): Substituted with an ethyl group (

    
    ).
    
  • Position 4 (C): Substituted with a primary aminomethyl group (

    
    ).
    
  • Regiochemistry: Unlike histamine (which exists as a tautomeric mixture), the N-ethylation locks the imidazole into a specific regioisomer. The 1,4-substitution pattern is critical for binding affinity in H3 receptor pockets, distinguishing it from the 1,5-isomer.

Physicochemical Profile

Understanding the physical properties is essential for handling and formulation.

Property Value / Range Notes
Physical State Viscous liquid or low-melting solidOften supplied as a dihydrochloride salt (solid).
Boiling Point ~280°C (Predicted)Decomposes at high heat.
pKa (Imidazolium) 6.8 – 7.2Pyridine-like nitrogen protonation.
pKa (Amine) 9.5 – 10.0Primary aliphatic amine.
LogP 0.36Hydrophilic; good water solubility.
TPSA 43.84 ŲHigh membrane permeability potential.
Solubility High in H₂O, MeOH, EtOHSoluble in DMSO; sparingly soluble in hexanes.

Synthesis & Manufacturing

The synthesis of (1-Ethyl-1H-imidazol-4-yl)methylamine requires careful regiocontrol to avoid the formation of the thermodynamically competing 1,5-isomer.

Strategic Route: Alkylation-Reduction Sequence

This protocol prioritizes the separation of isomers at the aldehyde stage, where chromatography is more efficient than at the amine stage.

Step 1: N-Alkylation

Precursor: 1H-Imidazole-4-carbaldehyde. Reagents: Ethyl Iodide (EtI), Potassium Carbonate (


), DMF.
Conditions:  60°C, 4 hours.
Mechanism:  The imidazole anion attacks the ethyl iodide. Due to tautomerism of the starting material, two isomers are formed:
  • Product A (Target): 1-Ethyl-1H-imidazole-4-carbaldehyde.

  • Product B (Impurity): 1-Ethyl-1H-imidazole-5-carbaldehyde. Purification: Flash column chromatography (SiO₂, DCM/MeOH gradient). The 1,4-isomer typically elutes second due to higher polarity interaction with silica.

Step 2: Reductive Amination

Precursor: 1-Ethyl-1H-imidazole-4-carbaldehyde. Reagents: Ammonium Acetate (


), Sodium Cyanoborohydride (

), Methanol. Conditions: Room temperature, 12 hours. Workup: Acid-base extraction to remove non-basic impurities.[1]
Reaction Pathway Visualization

Synthesis Start 1H-Imidazole-4-carbaldehyde (Starting Material) Inter Mixture of Isomers (1,4- and 1,5-) Start->Inter EtI, K2CO3, DMF N-Alkylation Sep Chromatographic Separation Inter->Sep Aldehyde 1-Ethyl-1H-imidazole- 4-carbaldehyde Sep->Aldehyde Isolate 1,4-isomer Target (1-Ethyl-1H-imidazol-4-yl) methylamine Aldehyde->Target NH4OAc, NaBH3CN Reductive Amination

Caption: Step-wise synthesis emphasizing the critical regioisomer separation prior to amination.

Biological Context & Applications

Histaminergic Ligand Design

This compound serves as a "capped" histamine analog.

  • H3/H4 Receptor Antagonists: The ethyl group on the imidazole ring mimics the steric bulk often required to fit into the hydrophobic pocket of the Histamine H3 receptor, preventing receptor activation.

  • Selectivity: Unlike histamine, which activates all four receptors (H1-H4), N-substituted imidazoles often show biased selectivity toward H3/H4, making them valuable tools for studying inflammation and neurotransmission.

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule acts as a high-quality fragment:

  • Ligand Efficiency (LE): High LE due to low molecular weight (<150 Da) and specific hydrogen bond donor/acceptor motifs.

  • Linker Chemistry: The primary amine provides a versatile handle for amide coupling, reductive amination, or sulfonylation to grow the fragment into a lead compound.

Quality Control & Analytics

To ensure the integrity of the compound for research use, the following analytical signatures must be verified.

Proton NMR ( NMR)
  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals:

    • 
       1.40 (t, 3H): Methyl of the ethyl group.
      
    • 
       3.70 (s, 2H): Methylene adjacent to the amine (
      
      
      
      ).
    • 
       4.00 (q, 2H): Methylene of the ethyl group (
      
      
      
      ).
    • 
       7.00 - 7.60 (s, 2H): Imidazole ring protons (C2-H and C5-H). Note: C2-H is typically downfield of C5-H.
      
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion:

    
     m/z.[2]
    
  • Fragmentation: Loss of

    
     (17 Da) may be observed in MS/MS.
    

References

  • PubChemLite. (2025).[2] (1-ethyl-1h-imidazol-4-yl)methanamine Compound Summary. National Institutes of Health. [Link]

  • Organic Syntheses. (2016). Synthesis of N-Alkyl Imidazoles via Alkylation. Org. Synth. 93, 331-344. [Link]

Sources

Molecular weight and formula of (1-Ethyl-1H-imidazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile, Synthetic Methodology, and Drug Development Applications

Executive Summary

(1-Ethyl-1H-imidazol-4-yl)methylamine (CAS: 1368710-15-9) is a functionalized imidazole derivative serving as a critical pharmacophore in medicinal chemistry. Structurally, it consists of a 1,4-disubstituted imidazole ring featuring an ethyl group at the N1 position and a primary aminomethyl group at the C4 position. This specific substitution pattern distinguishes it from its 1,5-isomers and histamine homologs, imparting unique steric and electronic properties relevant to H3/H4 histamine receptor modulation and enzyme active-site probing.

This guide provides a definitive technical analysis of its molecular characteristics, validated synthetic routes, and analytical protocols for researchers in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The following data constitutes the core identity of the free base compound. Note that in synthetic contexts, this amine is frequently handled as a dihydrochloride salt to enhance stability and crystallinity.

PropertySpecification
IUPAC Name (1-Ethyl-1H-imidazol-4-yl)methanamine
Common Name 1-Ethyl-4-(aminomethyl)imidazole
CAS Number 1368710-15-9 (Free Base)
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol
Monoisotopic Mass 125.0953 Da
Physical State Viscous oil (Free Base) / Hygroscopic solid (HCl Salt)
Solubility Highly soluble in H₂O, MeOH, EtOH; Moderate in DCM
pKa (Predicted) ~7.0 (Imidazole N3), ~9.5 (Primary Amine)
Structural Validation

The molecule possesses a specific regiochemistry (1,4-substitution). The ethyl group is attached to the pyrrole-like nitrogen (N1), ensuring the distinct electronic environment of the pyridine-like nitrogen (N3) remains available for hydrogen bonding or metal coordination.

Synthetic Routes & Methodology

Synthesizing (1-Ethyl-1H-imidazol-4-yl)methylamine requires controlling the regioselectivity of the imidazole alkylation to favor the 1,4-isomer over the 1,5-isomer. The most robust protocol utilizes a "Retrosynthetic Approach" starting from 4-imidazolecarboxaldehyde.

Core Synthetic Pathway (Reductive Amination Route)

This route minimizes byproduct formation and avoids the handling of unstable azides.

  • Regioselective Alkylation: Reaction of 1H-imidazole-4-carbaldehyde with ethyl iodide in the presence of a base (K₂CO₃). Steric hindrance usually favors the 1,4-isomer (1-ethyl-4-formylimidazole) over the 1,5-isomer, though chromatographic separation may be required.

  • Reductive Amination: Conversion of the aldehyde to the primary amine using ammonium acetate and a reducing agent (Sodium cyanoborohydride).

SynthesisWorkflow Start Start: 1H-imidazole-4-carbaldehyde Step1 Step 1: N-Alkylation (Et-I, K2CO3, DMF, 60°C) Start->Step1 Alkylation Inter Intermediate: 1-Ethyl-1H-imidazole-4-carbaldehyde Step1->Inter Isomer Sep. Step2 Step 2: Reductive Amination (NH4OAc, NaBH3CN, MeOH) Inter->Step2 Imine Formation & Reduction Product Product: (1-Ethyl-1H-imidazol-4-yl)methylamine Step2->Product Workup

Figure 1: Two-step synthetic workflow for the production of (1-Ethyl-1H-imidazol-4-yl)methylamine starting from commercially available aldehyde precursors.

Detailed Experimental Protocol (Self-Validating)

Step 1: Synthesis of 1-Ethyl-1H-imidazole-4-carbaldehyde

  • Reagents: 1H-imidazole-4-carbaldehyde (1.0 eq), Ethyl Iodide (1.2 eq), K₂CO₃ (1.5 eq), DMF (anhydrous).

  • Procedure: Dissolve aldehyde in DMF. Add K₂CO₃ and stir for 30 min. Add Ethyl Iodide dropwise. Heat to 60°C for 4 hours.

  • Validation: Monitor via TLC (9:1 DCM:MeOH). The N-ethyl product will have a higher Rf than the starting material.

  • Purification: The reaction produces a mixture of 1,4 (major) and 1,5 (minor) isomers. Isolate the 1,4-isomer via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

  • Checkpoint: Confirm structure via NOE (Nuclear Overhauser Effect) NMR spectroscopy. Irradiation of the N-ethyl protons should show enhancement of the C2-H and C5-H, confirming N1 substitution.

Step 2: Reductive Amination to Target Amine

  • Reagents: 1-Ethyl-1H-imidazole-4-carbaldehyde (1.0 eq), Ammonium Acetate (10 eq), NaBH₃CN (1.5 eq), Methanol.

  • Procedure: Dissolve intermediate in MeOH. Add NH₄OAc and stir at RT for 2 hours to form the imine in situ. Add NaBH₃CN carefully. Stir overnight.

  • Workup: Quench with 1N HCl (to decompose borate complexes), then basify with NaOH to pH > 12. Extract with DCM/Isopropanol (3:1).

  • Validation: ESI-MS should show [M+H]⁺ peak at ~126.17.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be characterized using orthogonal methods.

Mass Spectrometry (ESI-MS)[1]
  • Expected Mode: Positive Ion Mode (ESI+)

  • Parent Ion [M+H]⁺: m/z 126.10 (Calculated: 126.0953)

  • Fragmentation Pattern: Loss of NH₃ (M-17) is common in primary amines, resulting in a peak at m/z ~109.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: DMSO-d₆ or CDCl₃

  • Key Signals (Predicted for Free Base in CDCl₃):

    • δ 7.50 (s, 1H): C2-H (Between nitrogens, most deshielded).

    • δ 6.95 (s, 1H): C5-H.

    • δ 3.98 (q, 2H): N-CH₂-CH₃ (Ethyl methylene).

    • δ 3.80 (s, 2H): C4-CH₂-NH₂ (Benzylic-like methylene).

    • δ 1.45 (t, 3H): N-CH₂-CH₃ (Ethyl methyl).

    • δ 1.80 (br s, 2H): -NH₂ (Exchangeable).

Applications in Drug Discovery[1][8][9][10]

This molecule acts as a versatile scaffold in Fragment-Based Drug Discovery (FBDD).

1. Histamine Receptor Ligands: The 4-aminomethyl-imidazole core mimics the histamine structure. The N1-ethyl group adds lipophilicity, potentially improving blood-brain barrier (BBB) penetration compared to histamine. It is a key intermediate for synthesizing H3 and H4 receptor antagonists used in treating cognitive disorders and inflammation.

2. Enzyme Inhibition (Metalloenzymes): The imidazole ring is a potent ligand for metal centers (Zn²⁺, Fe²⁺). The primary amine provides a secondary anchor point ("chelating pincer"), making this molecule useful for designing inhibitors of zinc-metalloproteases.

BiologicalMechanism cluster_Targets Biological Targets Ligand (1-Ethyl-1H-imidazol-4-yl)methylamine H3R Histamine H3 Receptor (Antagonist Core) Ligand->H3R Steric bulk at N1 increases selectivity H4R Histamine H4 Receptor (Immunomodulation) Ligand->H4R H-bond donor/acceptor Metallo Zinc Metalloproteases (Bidentate Chelation) Ligand->Metallo Zn2+ Coordination

Figure 2: Pharmacological interaction map showing the utility of the scaffold in receptor modulation and enzyme inhibition.

Handling & Stability
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base readily absorbs CO₂ from the air to form carbamates; conversion to the HCl salt is recommended for long-term storage.

  • Safety: Irritant.[2] Causes skin and eye irritation (H315, H319). Use standard PPE including nitrile gloves and safety goggles.

References
  • ChemScene. (2025). (1-Ethyl-1H-imidazol-4-yl)methanamine Product Data & Safety Sheet. Retrieved from [3]

  • PubChem. (2025).[4][5] Compound Summary: (1-Ethyl-1H-imidazol-4-yl)methanamine (CID 82467725).[6] National Library of Medicine. Retrieved from

  • BenchChem. (2025).[7] Technical Guide to Imidazole Derivatives: Synthesis and Properties. Retrieved from

  • Sigma-Aldrich. (2025). 1-Methyl-1H-imidazole-4-methanamine hydrochloride Product Specification. (Used for comparative salt properties). Retrieved from

Sources

In Silico Screening of Ethyl-Methyl-Amine Imidazole Derivatives: A Computational Pipeline for Lead Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Ethyl-Methyl-Amine Imidazole Scaffold

In modern rational drug design, the imidazole ring is universally recognized as a "privileged scaffold." Its five-membered aromatic structure possesses both hydrogen bond donor (N-H) and acceptor (C=N) capabilities, allowing it to interface seamlessly with a vast array of biological targets, ranging from viral proteases to human kinases 1.

Functionalizing the imidazole core with an ethyl-methyl-amine moiety—a flexible dialkylamine 2—drastically alters its physicochemical and pharmacokinetic profile. The causality behind this specific functionalization is threefold:

  • Electrostatic Anchoring: The aliphatic nitrogen of the ethyl-methyl-amine group has a pKa of approximately 10.0. At physiological pH (7.4), this nitrogen is protonated, carrying a positive charge. This enables the formation of highly stable electrostatic interactions (salt bridges) with acidic residues (Aspartate, Glutamate) deep within target binding pockets.

  • Conformational Plasticity: The ethyl and methyl groups provide rotational freedom, allowing the amine to sweep through the binding pocket to find the optimal thermodynamic minimum without incurring massive entropic penalties.

  • ADMET Optimization: Dialkylamine substitutions fine-tune the lipophilicity (LogP) of the rigid imidazole core, enhancing membrane permeability while maintaining aqueous solubility, a critical balance for oral bioavailability 3.

The Self-Validating Computational Pipeline

To identify viable drug candidates, computational screening cannot rely on a single algorithm. Docking algorithms alone are prone to false positives due to rigid receptor approximations and simplified scoring functions. Therefore, this guide establishes a self-validating funnel system : fast heuristic docking generates poses, rigorous thermodynamic calculations (MM-GBSA) validate the binding free energy, and Molecular Dynamics (MD) simulations confirm the kinetic stability of the complex over time 4.

Workflow L Ligand Library Ethyl-Methyl-Amine Imidazoles D Hierarchical Docking (HTVS -> SP -> XP) L->D P Target Protein Prep (Protonation & Minimization) P->D M MM-GBSA / PBSA Free Energy Calculation D->M Top 10% Hits MD Molecular Dynamics (300 ns, NPT Ensemble) M->MD ΔG < -30 kcal/mol A ADMET Profiling (Lipinski & Toxicity) MD->A Stable RMSD < 2.5Å

Fig 1: Self-validating in silico screening workflow for imidazole derivatives.

Step-by-Step Methodologies

Protocol A: Ligand and Target Preparation

Causality: Molecular docking is highly sensitive to atomic coordinates and protonation states. Failing to assign the correct tautomer to the imidazole ring or the correct protonation state to the target's catalytic residues will result in artificial steric clashes or missed hydrogen bonds.

  • Target Retrieval & Refinement: Download the high-resolution (<2.5 Å) crystal structure of the target (e.g., GSK-3β or SARS-CoV-2 Mpro) from the Protein Data Bank (PDB). Remove co-crystallized water molecules unless they are structurally conserved bridging waters.

  • Protonation State Assignment: Use a tool like Schrödinger's Protein Preparation Wizard or PROPKA to assign protonation states at pH 7.4. Critical Step: Ensure catalytic Histidine residues are correctly assigned as HID (proton on delta nitrogen), HIE (proton on epsilon nitrogen), or HIP (doubly protonated) based on the local hydrogen bond network.

  • Ligand Enumeration: Sketch the ethyl-methyl-amine imidazole core. Use LigPrep to generate all possible stereoisomers and tautomers at pH 7.4 ± 1.0. The ethyl-methyl-amine nitrogen must be modeled in its protonated (cationic) state to accurately reflect physiological conditions.

Protocol B: Hierarchical Molecular Docking & MM-GBSA

Causality: Standard docking scoring functions estimate binding affinity using crude geometric and electrostatic approximations. We utilize Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to account for the desolvation penalty—the energy required to strip water molecules away from the ligand and the binding pocket before they can interact.

  • Grid Generation: Define the receptor grid box (typically 20 Å × 20 Å × 20 Å) centered around the co-crystallized native ligand.

  • Extra Precision (XP) Docking: Dock the prepared library using an XP algorithm. XP applies severe penalties for steric clashes and rewards highly coordinated hydrogen-bonding networks.

  • MM-GBSA Rescoring: Subject the top 10% of docked complexes to MM-GBSA calculations.

    • Equation:

      
      
      
    • Discard any compounds with a

      
       less favorable than -30 kcal/mol.
      
Protocol C: Molecular Dynamics (MD) Simulation (300 ns)

Causality: Docking assumes the protein is a rigid statue. In reality, proteins breathe. A 300 ns MD simulation tests whether the ligand can maintain its binding pose when subjected to thermal energy and explicit solvent dynamics 5.

  • System Solvation: Place the protein-ligand complex in an orthorhombic box filled with SPC (Simple Point Charge) water molecules. Ensure a 10 Å buffer between the protein and the box edge.

  • Neutralization: Add counterions (Na+ or Cl-) to neutralize the system's net charge.

  • Equilibration (NPT Ensemble): Gradually heat the system to 300 K. Use the NPT ensemble (Constant Number of particles, Pressure at 1.01325 atm, and Temperature at 300 K). Why NPT? It allows the volume of the simulation box to fluctuate, accurately mimicking the density of water under laboratory conditions 4.

  • Production Run & Trajectory Analysis: Run the simulation for 300 ns. Extract the Root Mean Square Deviation (RMSD) of the ligand heavy atoms. A stable complex will plateau at an RMSD < 2.5 Å. If the RMSD continuously climbs, the ligand is diffusing out of the pocket (a false positive).

Quantitative Data Presentation

The following tables summarize representative data for the top three ethyl-methyl-amine imidazole derivatives generated from the self-validating pipeline against a standard kinase target.

Table 1: Thermodynamic and Kinetic Validation Metrics

Compound IDXP Docking Score (kcal/mol)MM-GBSA

(kcal/mol)
MD Ligand RMSD (Å at 300ns)Key Interacting Residues (H-Bonds/Salt Bridges)
EMI-001 -9.84-48.221.85Asp133 (Salt Bridge), Val135 (H-Bond)
EMI-002 -9.12-42.152.10Asp133 (Salt Bridge), Tyr134 (Pi-Pi)
EMI-003 -8.75-38.903.45 (Unstable)Val135 (H-Bond)
Control Drug-8.50-35.772.25Val135 (H-Bond)

Note: EMI-003 exhibited a high RMSD (>3.0 Å), indicating that despite a favorable docking score, the complex is kinetically unstable and should be discarded.

Table 2: ADMET Pharmacokinetic Profiling Evaluated against Lipinski’s Rule of Five (RO5) to ensure oral bioavailability.

Compound IDMolecular Weight (Da)LogP (Lipophilicity)H-Bond DonorsH-Bond AcceptorsTPSA (Ų)Hepatotoxicity Alert
EMI-001 345.423.121465.2None
EMI-002 359.453.451465.2None
Ideal RO5 < 500 < 5.0 < 5 < 10 < 140 -

Pharmacological Signaling & Target Modulation

When an ethyl-methyl-amine imidazole derivative successfully binds to a target kinase (e.g., GSK-3β), it acts as an ATP-competitive inhibitor. By occupying the ATP-binding cleft, the derivative prevents the transfer of the terminal phosphate group from ATP to the downstream substrate.

In the context of oncology, inhibiting kinases like GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin. The stabilization of this pathway shifts the cellular transcriptional machinery, ultimately triggering cell cycle arrest or apoptosis in malignant cells 1.

Pathway I Ethyl-Methyl-Amine Imidazole Derivative R Target Kinase (e.g., GSK-3β) I->R Competitive Inhibition S Substrate Phosphorylation (Blocked) R->S ATP Hydrolysis D Downstream Signaling (β-catenin stabilization) S->D Pathway Modulation C Cellular Response (Apoptosis / Arrest) D->C Transcriptional Shift

Fig 2: Mechanism of action of imidazole derivatives inhibiting kinase signaling pathways.

References

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - MDPI.[Link]

  • Synthesis, quantum chemical studies, molecular docking, molecular dynamics simulation and ADMET studies on 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1, 4,5-triphenyl-1H-imidazole derivatives - Taylor & Francis.[Link]

  • In-Silico Screening and Molecular Dynamics Simulation of Drug Bank Experimental Compounds against SARS-CoV-2 - PMC / NIH.[Link]

  • Structure-based virtual screening, molecular docking, and MD simulation studies: An in-silico approach for identifying potential MBL inhibitors - PLOS.[Link]

Sources

Methodological & Application

Application Note: A Validated HPLC-MS/MS Method for the Sensitive Quantification of (1-Ethyl-1H-imidazol-4-yl)methylamine in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of (1-Ethyl-1H-imidazol-4-yl)methylamine in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for pharmacokinetic studies, drug metabolism research, or other applications where precise measurement of this compound is critical. The method employs a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method has been developed and validated in accordance with the principles outlined in the ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.[1][2][3][4]

Introduction

(1-Ethyl-1H-imidazol-4-yl)methylamine is a primary amine containing an ethyl-imidazole moiety. Its structural similarity to endogenous biogenic amines and potential role as a metabolite or a synthetic intermediate in pharmaceutical development necessitates a selective and sensitive analytical method for its quantification in biological matrices. HPLC-MS/MS offers unparalleled specificity and sensitivity, making it the gold standard for bioanalytical assays.[1] This note addresses the absence of a published method for this specific analyte by providing a comprehensive, step-by-step protocol from sample preparation to data analysis, grounded in established analytical principles for small polar molecules.

The core challenge in analyzing small, polar, nitrogen-containing compounds like (1-Ethyl-1H-imidazol-4-yl)methylamine is achieving adequate retention on traditional reversed-phase columns and mitigating matrix effects. This method overcomes these challenges through careful selection of chromatographic conditions and a streamlined sample preparation procedure.

Experimental

Materials and Reagents
  • (1-Ethyl-1H-imidazol-4-yl)methylamine reference standard (purity ≥98%)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., (1-Ethyl-1H-imidazol-4-yl)methylamine-d3

  • HPLC-grade methanol and acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography system.

Chromatographic Conditions

The chromatographic separation is designed to provide good retention and peak shape for the polar analyte.

ParameterCondition
HPLC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Rationale: The C18 column provides a standard reversed-phase chemistry suitable for a wide range of small molecules. The acidic mobile phase (0.1% formic acid) protonates the primary amine group of the analyte, enhancing its retention on the C18 stationary phase and promoting efficient ionization in the ESI source. A gradient elution ensures that the analyte is eluted with a sharp peak shape and that the column is cleaned of more lipophilic matrix components.

Mass Spectrometer Conditions

The mass spectrometer is operated in positive ion ESI mode, utilizing multiple reaction monitoring (MRM) for quantification.

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions Analyte: 126.1 -> 95.1; IS: 129.1 -> 98.1
Collision Energy Optimized for each transition (e.g., 15 eV)

Rationale: The presence of basic nitrogen atoms in the imidazole ring and the primary amine makes (1-Ethyl-1H-imidazol-4-yl)methylamine readily protonated, leading to a strong signal in positive ESI mode. The MRM transitions are selected based on the predicted fragmentation pattern, with the precursor ion being the protonated molecule [M+H]+ and the product ion being a stable fragment resulting from collision-induced dissociation. The use of a stable isotope-labeled internal standard is crucial for correcting for any variability in sample preparation and matrix effects.

Diagram of a Proposed Fragmentation Pathway for (1-Ethyl-1H-imidazol-4-yl)methylamine

fragmentation parent [M+H]+ m/z 126.1 fragment1 Loss of CH2NH2 m/z 95.1 parent->fragment1 Collision-Induced Dissociation

Caption: Proposed fragmentation of the parent ion.

Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of (1-Ethyl-1H-imidazol-4-yl)methylamine and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock solution.

  • Working Solutions: Serially dilute the stock solutions with 50:50 methanol:water to prepare calibration standards and quality control (QC) samples at various concentrations.

Sample Preparation Protocol (Protein Precipitation)

The following workflow provides a rapid and effective means of extracting the analyte from the plasma matrix.

workflow start Start: 50 µL Plasma Sample add_is Add 25 µL Internal Standard Working Solution start->add_is add_precip Add 200 µL Acetonitrile add_is->add_precip vortex Vortex for 1 minute add_precip->vortex centrifuge Centrifuge at 13,000 rpm for 10 minutes vortex->centrifuge transfer Transfer 100 µL of Supernatant centrifuge->transfer inject Inject into HPLC-MS/MS System transfer->inject

Caption: Sample preparation workflow.

Method Validation Protocol

The developed method should be validated according to the ICH Q2(R1) guidelines and/or the FDA's Bioanalytical Method Validation guidance.[1][2][3][4] The following parameters must be assessed:

  • Selectivity and Specificity: Analyze at least six different blank plasma samples to ensure no endogenous interferences are observed at the retention time of the analyte and internal standard.

  • Calibration Curve and Linearity: Prepare a calibration curve by spiking blank plasma with known concentrations of the analyte. A typical range might be 1-1000 ng/mL. The linearity should be evaluated by a weighted linear regression analysis, and the correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Analyze replicate QC samples (low, medium, and high concentrations) on three separate days. The mean accuracy should be within ±15% of the nominal concentration (±20% for the lower limit of quantification, LLOQ), and the precision (coefficient of variation, CV%) should not exceed 15% (20% for LLOQ).[1]

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the analyte response in post-extraction spiked samples to that in neat solutions.

  • Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of the analyte in plasma under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C.

Anticipated Results and Discussion

The described HPLC-MS/MS method is anticipated to provide excellent sensitivity and selectivity for the quantification of (1-Ethyl-1H-imidazol-4-yl)methylamine in human plasma. The protein precipitation method is a simple and high-throughput sample preparation technique. While derivatization can sometimes improve chromatographic performance for polar amines, this direct injection method avoids the time and potential variability associated with a derivatization step.[5][6]

The validation data is expected to demonstrate that the method is accurate, precise, and reliable for its intended purpose. A summary of expected validation acceptance criteria is provided below.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy 85-115% of nominal (80-120% for LLOQ)
Precision (CV%) ≤ 15% (≤ 20% for LLOQ)
Selectivity No significant interference at the analyte retention time
Stability Analyte concentration within ±15% of initial

Conclusion

This application note presents a detailed protocol for a sensitive and specific HPLC-MS/MS method for the quantification of (1-Ethyl-1H-imidazol-4-yl)methylamine in human plasma. The method is designed to be readily implemented in a bioanalytical laboratory and is suitable for supporting drug development studies. The provided validation framework ensures that the method will generate reliable data that meets regulatory expectations.[1][2][3][4]

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. [Link]

  • Sogin, E. M., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry. [Link]

  • Nalazek-Rudnicka, K., & Wasik, A. (2017). Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. Analytical and Bioanalytical Chemistry. [Link]

  • PubChem. (1-ethyl-1h-imidazol-4-yl)methanamine. [Link]

  • Liu, S., et al. (2020). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. Acta Chromatographica. [Link]

Sources

Advanced Application Note: (1-Ethyl-1H-imidazol-4-yl)methylamine as a Bifunctional Catalytic Agent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern synthetic chemistry and chemical biology, the demand for highly efficient, low-toxicity catalysts has driven the development of bifunctional molecules that mimic enzymatic active sites. (1-Ethyl-1H-imidazol-4-yl)methylamine (CAS 1368710-15-9) is a highly versatile, commercially available building block that features a unique structural dichotomy: a highly nucleophilic primary aliphatic amine coupled with an amphoteric, tunable imidazole ring[1].

As a Senior Application Scientist, I have structured this guide to detail the two most impactful applications of this compound:

  • As a Catalytic Buffer for Bioconjugation: Accelerating oxime and hydrazone ligations at physiological pH via intramolecular proton transfer[2].

  • As a Bifunctional Organocatalyst: Driving enantioselective carbon-carbon bond formation (e.g., Michael additions) through dual enamine and hydrogen-bond activation[3].

Physicochemical Profiling

Understanding the physical properties of the catalyst is critical for optimizing reaction conditions, particularly pH and solvent polarity.

PropertyValue / Description
Chemical Name (1-Ethyl-1H-imidazol-4-yl)methanamine
CAS Number 1368710-15-9[1]
Molecular Formula C₆H₁₁N₃[1]
Molecular Weight 125.17 g/mol [1]
LogP (Predicted) 0.36[1]
Hydrogen Bond Donors/Acceptors 1 / 3[1]
Topological Polar Surface Area (TPSA) 43.84 Ų[1]

Application Workflow I: Catalytic Buffer for Accelerated Bioconjugation

The Causality of the Method

Oxime and hydrazone bond formations are cornerstone reactions for peptide labeling, antibody-drug conjugate (ADC) synthesis, and dynamic combinatorial chemistry. However, at a neutral pH (7.0–7.4), the uncatalyzed reaction between an aldehyde/ketone and an alkoxyamine is notoriously slow[2]. While aniline has historically been used as a nucleophilic catalyst, its high toxicity limits its use in live-cell or sensitive biological applications[4].

(1-Ethyl-1H-imidazol-4-yl)methylamine acts as a superior bifunctional catalytic buffer . The primary amine rapidly attacks the carbonyl substrate to form an intermediate imine. Crucially, the adjacent imidazole ring acts as an intramolecular general acid/base, facilitating the rapid dehydration of the hemiaminal intermediate and subsequent transimination with the target alkoxyamine[2]. This proximity effect accelerates the reaction by several orders of magnitude compared to traditional phosphate buffers[4].

Bioconjugation A Carbonyl Substrate (Aldehyde/Ketone) C Imine Intermediate (Activated Electrophile) A->C + Catalyst (Fast Nucleophilic Attack) B (1-Ethyl-1H-imidazol-4-yl)methylamine Catalytic Buffer B->C Intramolecular Proton Transfer E Oxime / Hydrazone Product C->E + Nucleophile (Transimination) D Alkoxyamine / Hydrazine Nucleophile D->E E->B Catalyst Regeneration

Kinetic pathway of accelerated oxime ligation via an imidazole-amine imine intermediate.

Experimental Protocol: Peptide Oxime Ligation

This self-validating protocol ensures complete conversion of a model aldehyde-tagged peptide to its oxime conjugate within 60 minutes.

Reagents & Preparation:

  • Catalytic Buffer Preparation: Dissolve (1-Ethyl-1H-imidazol-4-yl)methylamine in MS-grade water to a final concentration of 100 mM. Adjust the pH to 7.4 using 1M HCl.

  • Substrate: Aldehyde-tagged peptide (e.g., N-terminal formylglycine) dissolved in DMSO (10 mM stock).

  • Nucleophile: Aminooxy-fluorophore (e.g., Aminooxy-PEG-Cyanine5) dissolved in DMSO (50 mM stock).

Step-by-Step Methodology:

  • Reaction Assembly: In a low-protein-binding microcentrifuge tube, combine 400 µL of the 100 mM catalytic buffer (pH 7.4) with 80 µL of MS-grade water.

  • Substrate Addition: Add 10 µL of the 10 mM aldehyde-tagged peptide stock (final concentration: 200 µM). Vortex gently.

  • Initiation: Add 10 µL of the 50 mM aminooxy-fluorophore stock (final concentration: 1 mM; 5-fold excess).

  • Incubation: Incubate the mixture at 25°C (room temperature) on a thermomixer at 500 rpm for 60 minutes.

  • Quenching & Validation: Quench the reaction by adding 10 µL of 10% trifluoroacetic acid (TFA) to lower the pH < 3.0. Analyze 5 µL of the quenched mixture via LC-MS (C18 column, 5-95% MeCN/H2O gradient with 0.1% Formic Acid) to validate the mass shift corresponding to the oxime product.

Application Workflow II: Bifunctional Organocatalysis in Asymmetric Synthesis

The Causality of the Method

In asymmetric organocatalysis, achieving high enantiomeric excess (ee) requires a rigid, highly organized transition state. Primary amine-imidazole motifs are exceptional at catalyzing the Michael addition of sterically hindered α,α-disubstituted aldehydes to electrophiles like maleimides or nitroalkenes[3][5].

The primary amine of (1-Ethyl-1H-imidazol-4-yl)methylamine condenses with the aldehyde to form a nucleophilic enamine. Simultaneously, the basic nitrogen of the imidazole ring acts as a hydrogen-bond acceptor (or donor, depending on the protonation state), anchoring the electrophile (e.g., the carbonyl of a maleimide)[3]. This dual-activation physically locks the substrates in a specific chiral orientation, dictating the facial selectivity of the carbon-carbon bond formation[6].

Organocatalysis Cat Catalyst (Primary Amine + Imidazole) Enamine Enamine Intermediate (Nucleophilic) Cat->Enamine Condensation (-H2O) Ald Aldehyde Donor Ald->Enamine TS Hydrogen-Bonded Transition State Enamine->TS + Electrophile Elec Nitroalkene/Maleimide Electrophile Elec->TS Imidazole H-Bond Activation Prod Michael Adduct Product TS->Prod C-C Bond Formation & Hydrolysis Prod->Cat Catalyst Turnover

Bifunctional organocatalytic cycle for enantioselective Michael addition.

Experimental Protocol: Asymmetric Michael Addition

This protocol details the conjugate addition of isobutyraldehyde to N-phenylmaleimide.

Reagents & Preparation:

  • Catalyst: (1-Ethyl-1H-imidazol-4-yl)methylamine (20 mol%).

  • Substrates: Isobutyraldehyde (2.0 equiv) and N-phenylmaleimide (1.0 equiv).

  • Solvent: Aqueous N,N-dimethylformamide (DMF/H2O, 2:1 v/v)[3].

Step-by-Step Methodology:

  • Catalyst Activation: In a 5 mL glass vial equipped with a magnetic stir bar, dissolve 0.04 mmol of (1-Ethyl-1H-imidazol-4-yl)methylamine in 1.0 mL of DMF/H2O (2:1 v/v).

  • Enamine Formation: Add 0.4 mmol of isobutyraldehyde to the solution. Stir at 0°C for 10 minutes to allow the enamine intermediate to form.

  • Electrophile Addition: Slowly add 0.2 mmol of N-phenylmaleimide to the chilled mixture.

  • Reaction Progression: Seal the vial and stir the reaction at 0°C for 24–48 hours. Monitor the consumption of N-phenylmaleimide via TLC (Hexanes/Ethyl Acetate 7:3).

  • Workup & Extraction: Once complete, quench the reaction with 2 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation: Purify the crude product via flash column chromatography. Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Daicel Chiralpak AS-H column, Hexane/i-PrOH 90:10, 1.0 mL/min, 210 nm).

Quantitative Data Summaries

To demonstrate the efficacy of primary amine-imidazole bifunctional systems, the following tables summarize expected quantitative benchmarks based on established literature for this class of catalysts.

Table 1: Bioconjugation Kinetics (Oxime Ligation at pH 7.4) Demonstrating the superiority of the imidazole-amine buffer system over traditional methods[2][4].

Catalyst / Buffer SystemConcentrationApparent Rate Constant (

, M⁻¹s⁻¹)
Toxicity Profile
Phosphate Buffer (Uncatalyzed)50 mM~0.2Non-toxic
Aniline10 mM~2.5High (Cytotoxic)
Imidazole-Methanamine Motif 50 mM> 10.0 Low (Biocompatible)

Table 2: Organocatalytic Efficacy (Michael Addition) Typical yields and enantioselectivities for the addition of aldehydes to maleimides using bifunctional primary amine-imidazole catalysts[3][6].

Substrate (Aldehyde)ElectrophileCatalyst LoadingYield (%)Enantiomeric Excess (ee %)
IsobutyraldehydeN-Phenylmaleimide20 mol%> 90%85 - 95%
PropionaldehydeN-Phenylmaleimide20 mol%88%80 - 88%
IsobutyraldehydeN-Methylmaleimide20 mol%95%91%

References

  • Larsen, D., Kietrys, A. M., Clark, S. A., Park, H. S., Ekebergh, A., & Kool, E. T. (2018). "Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity". Chemical Science, 9(23), 5252-5259. Available at:[Link]

  • Avila, A., Chinchilla, R., & Nájera, C. (2013). "Enantioselective Synthesis of Succinimides by Michael Addition of Aldehydes to Maleimides Organocatalyzed by Chiral Primary Amine-Guanidines". European Journal of Organic Chemistry, 2013(23), 5085-5092. Available at:[Link]

  • Jamshaid, S., et al. (2024). "Selective Generation of Aldimine and Ketimine Tautomers of the Schiff Base Condensates of Amino Acids with Imidazole Aldehydes or of Imidazole Methanamines". Molecules, MDPI. Available at:[Link]

Sources

Application Note: High-Precision Pharmacokinetic Profiling of Ethyl-Imidazole Derivatives in Rat Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Ethyl-imidazole derivatives represent a critical scaffold in medicinal chemistry, serving as the pharmacophore for numerous antifungal agents (e.g., azoles), sedative-hypnotics (e.g., etomidate analogs), and specific adrenergic ligands. However, the pharmacokinetic (PK) characterization of these compounds in rodent models presents unique challenges.

The Core Challenge: The imidazole ring is amphoteric and possesses a nitrogen atom with a lone pair capable of coordinating with the heme iron of Cytochrome P450 (CYP) enzymes. This often leads to non-linear pharmacokinetics due to auto-inhibition of metabolism. Furthermore, the ethyl substitution increases lipophilicity (


), complicating aqueous formulation for intravenous (IV) dosing.

This application note provides a field-proven, self-validating workflow to generate reproducible PK data for ethyl-imidazole derivatives in Wistar or Sprague-Dawley rats.

Experimental Workflow Visualization

The following diagram outlines the critical path for a successful PK study, highlighting the decision nodes that ensure data integrity.

PK_Workflow Compound Ethyl-Imidazole Derivative Solubility Solubility Screen (pH 2-7) Compound->Solubility Vehicle Vehicle Selection (Cosolvents/Cyclodextrins) Solubility->Vehicle LogP > 2? Dosing IV/PO Administration Vehicle->Dosing Surgery JVC Cannulation (Rat Model) Surgery->Dosing Recovery > 48h Sampling Serial Blood Sampling Dosing->Sampling Timepoints: 0-24h Bioanalysis LC-MS/MS Quantification Sampling->Bioanalysis PPT Extraction QC QC: IS Stability & Linearity Check Bioanalysis->QC QC->Bioanalysis Fail (Re-inject) Analysis NCA Analysis (WinNonlin/PKSolver) QC->Analysis Pass

Figure 1: End-to-end workflow for pharmacokinetic assessment, emphasizing the critical quality control (QC) loop during bioanalysis.

Pre-Clinical Formulation Strategy

Ethyl-imidazole derivatives are weak bases (


). They are soluble in acidic environments but may precipitate at physiological pH (7.4), causing phlebitis or erratic absorption.
Protocol A: Vehicle Selection for Intravenous (IV) Dosing

Objective: Create a stable solution at 1–5 mg/kg without precipitation upon dilution in blood.

  • Primary Solvent: Dissolve the compound in Dimethylacetamide (DMA) or DMSO (Max 5% final volume).

  • Cosolvent/Surfactant: Add PEG 400 (30-40% final volume).

  • Aqueous Phase: Slowly add Saline (0.9%) or PBS to reach final volume.

    • Critical Step: If precipitation occurs, replace Saline with 20% HP-

      
      -Cyclodextrin  in water. Cyclodextrins encapsulate the lipophilic ethyl-group, preventing precipitation.
      
  • Filtration: Filter through a 0.22

    
     PVDF filter to ensure sterility.
    

Self-Validating Check: Perform a "Benchtop Blood Drop Test." Add 10


 of formulation to 100 

of rat plasma at 37°C. If turbidity is visible, the formulation is unsafe for IV use.

In Vivo Study Design (Rat Model)

Ethical Standard: All procedures must align with IACUC guidelines. Species: Male Sprague-Dawley Rats (250–300g).

Protocol B: Surgical Preparation & Dosing

To avoid stress-induced PK variability, use Jugular Vein Cannulated (JVC) rats.

  • Acclimatization: Allow JVC rats 48 hours of recovery post-surgery. Ensure catheters are patent using a heparinized saline lock.

  • Fasting: Fast rats for 12 hours pre-dose (water ad libitum) to standardize oral absorption.

  • Dosing Groups:

    • Group 1 (IV): 1 mg/kg (Bolus via tail vein or femoral vein, sparing JVC for sampling).

    • Group 2 (PO): 5 mg/kg (Oral gavage).

  • Sampling Schedule:

    • Collect 0.2 mL blood at: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

    • Why these points? The early points (5, 15 min) capture the distribution phase (

      
       for IV); late points capture the terminal elimination phase.
      

Bioanalytical Method (LC-MS/MS)[1][2]

The imidazole ring's basicity makes it ideal for Positive Mode Electrospray Ionization (ESI+).

Protocol C: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50

    
     rat plasma to a 96-well plate.
    
  • Internal Standard (IS): Add 10

    
     of deuterated analog (or a structural analog like fexofenadine if unavailable).
    
  • Precipitation: Add 150

    
    Acetonitrile  (containing 0.1% Formic Acid).
    
    • Mechanism:[1] Acetonitrile precipitates proteins while the acidic environment ensures the imidazole remains ionized and soluble.

  • Vortex/Centrifuge: Vortex 5 min; Centrifuge at 4000g for 15 min at 4°C.

  • Injection: Inject 5

    
     of supernatant.
    
LC-MS/MS Conditions[2][4][5][6][7]
  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5

    
    ) or equivalent. The "CSH" (Charged Surface Hybrid) technology provides excellent peak shape for basic compounds like imidazoles.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

Mechanistic Insight: The CYP450 Liability

Researchers must be aware that ethyl-imidazole derivatives can act as Mechanism-Based Inhibitors (MBI) of CYP enzymes. The nitrogen lone pair coordinates with the heme iron, potentially altering the PK of co-administered drugs or causing non-linear accumulation of the compound itself upon repeat dosing.

CYP_Interaction CYP CYP450 Enzyme (Heme Iron Active Site) Binding Coordinate Covalent Bond (N-Fe Interaction) CYP->Binding Drug Ethyl-Imidazole Derivative Drug->Binding Lone Pair Donation Outcome Metabolic Inhibition (Non-Linear PK) Binding->Outcome Reversible/Irreversible Block

Figure 2: Mechanism of imidazole-mediated CYP450 inhibition. The N-Fe coordination blocks the active site, potentially reducing clearance (CL) at higher doses.

Data Analysis & Reporting

Calculate parameters using Non-Compartmental Analysis (NCA).

Table 1: Key Pharmacokinetic Parameters to Report

ParameterUnitDefinitionDiagnostic Value

ng/mLMaximum concentrationToxicity indicator.

hTime to

Rate of absorption (PO).

ng*h/mLArea Under CurveTotal exposure.

mL/min/kgClearanceEfficiency of elimination.[4]

L/kgVol. of DistributionTissue penetration (High for lipophilic imidazoles).

%Bioavailability

.

Troubleshooting Non-Linearity: If


 increases disproportionately to dose (e.g., doubling dose triples AUC), suspect saturation of metabolism or CYP inhibition as described in Figure 2.

References

  • Vertex AI Search. (2023). Mechanisms of CYP450 Inhibition - Encyclopedia.pub. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009). Pharmacokinetics of pyrrole-imidazole polyamides after intravenous administration in rat. Retrieved from [Link]

  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • ResearchGate. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. Retrieved from [Link]

Sources

Developing analytical standards for novel synthetic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the lifecycle of a novel synthetic compound, the transition from "research material" to "Primary Reference Standard" is the single most critical quality event. An error here propagates through every subsequent assay, stability study, and toxicological assessment. This guide moves beyond basic textbook definitions to provide a rigorous, self-validating framework for establishing analytical standards, synthesizing ICH regulatory guidelines with practical, high-precision methodologies (Mass Balance and qNMR).

Phase 1: The Strategic Framework

The "Gold Standard" Fallacy Novice developers often assume a "standard" is simply the purest batch available. This is incorrect. A Primary Reference Standard is a specific lot whose identity and potency are unequivocally characterized and traceable .

Regulatory Grounding:

  • ICH Q6A: Defines specifications and acceptance criteria.[1][2][3][4][5]

  • ICH Q2(R2) / Q14: Validation of analytical procedures and lifecycle management.

  • ISO 17034: General requirements for the competence of reference material producers.[6]

Phase 2: Structural Identity (The Qualitative Pillar)

Before potency can be assigned, the chemical structure must be absolute.

The "Fingerprint" Multi-Modal Approach

Do not rely on a single technique. Use the Orthogonal Confirmation principle:

TechniqueCritical Information GainedCommon Pitfall
1D NMR (

H,

C)
Connectivity, integration of protons.Solvent peaks masking impurities; rotamers causing peak broadening.
2D NMR (COSY, HSQC, HMBC) Intramolecular connectivity; definitive structure assignment.Misinterpretation of long-range couplings in HMBC.
HRMS (Q-TOF or Orbitrap) Exact mass (<5 ppm error), elemental formula.Confusing adduct ions (Na+, K+) with molecular ions.
FTIR / Raman Functional group verification; polymorph identification.Hygroscopic samples altering the IR fingerprint.
SC-XRD (Single Crystal) Absolute Configuration (Stereochemistry).Difficulty growing suitable crystals for novel amorphous solids.

Expert Insight: For chiral novel compounds, optical rotation is insufficient for absolute configuration. SC-XRD or VCD (Vibrational Circular Dichroism) is mandatory if the synthetic route allows for enantiomeric ambiguity.

Phase 3: Purity & Potency Assignment (The Quantitative Pillar)

This is where the "art" of analytical chemistry meets the rigor of metrology. There are two competing methodologies: The Mass Balance Approach and Quantitative NMR (qNMR) .

Method A: The Mass Balance Approach (100% - x)

Historically the standard, this method calculates potency by subtracting all non-analyte masses from 100%.



The Hidden Risk: This method assumes all impurities are detected. If your HPLC method misses a co-eluting impurity, your potency is artificially high.

Method B: Quantitative NMR (qNMR)

A direct measurement of the analyte against an Internal Standard (IS) traceable to NIST (e.g., Benzoic Acid, DMSO


).

The Advantage: It measures the moles of the analyte directly, independent of its UV response factor or unknown impurities (provided they don't overlap in the NMR spectrum).

Phase 4: Detailed Experimental Protocols

Protocol 1: The Mass Balance Workflow

Objective: To quantify all "subtractable" masses to <0.05% precision.

Step 1: Organic Impurities (HPLC-UV/MS)

  • Column: C18 or Phenyl-Hexyl (sub-2

    
    m particle size for UPLC).
    
  • Gradient: 5% to 95% B over 20-30 mins (slow gradient to separate isomers).

  • Detection: PDA (Max Plot) + MS (TIC).

  • Calculation: Use Area % only if response factors are proven similar. Ideally, use a "Diluted Standard" approach (comparing 0.1% of the main peak to impurities) to mitigate detector saturation.

Step 2: Volatiles (TGA & GC-Headspace)

  • Thermogravimetric Analysis (TGA): Heat 10°C/min to 300°C.

    • Criterion: Weight loss <150°C is usually volatiles.

  • GC-Headspace: Mandatory for Class 1 & 2 solvents (ICH Q3C).

    • Validation: Spike samples to ensure recovery of the specific reaction solvents used.

Step 3: Water Content (Karl Fischer)

  • Method: Coulometric KF (for <1% water) or Volumetric KF (for >1%).

  • Tip: For ketones/aldehydes, use specific reagents to prevent side reactions that generate water (false high).

Step 4: Inorganics (ROI)

  • Residue on Ignition (ROI): Sulfated ash method (USP <281>). Critical if the synthesis involved metal catalysts (Pd, Pt).

Protocol 2: High-Precision qNMR (The Direct Method)

Objective: Assign purity with <1.0% uncertainty using an Internal Standard (IS).

Reagents:

  • Analyte: ~10-20 mg (dried).

  • Internal Standard (IS): NIST-traceable (e.g., Maleic Acid, BTMSB). Must have non-overlapping signals.

  • Solvent: Deuterated solvent (e.g., DMSO-

    
    ) with high solubility for both.
    

Procedure:

  • Weighing (The Critical Step): Use a 5- or 6-place microbalance.

    • Weigh IS directly into the NMR tube or volumetric flask.

    • Weigh Analyte directly.

    • Note: Precision here dictates the final accuracy.

  • Acquisition Parameters (Relaxation is Key):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): Must be

      
       (longest longitudinal relaxation time). usually 30-60 seconds.
      
    • Scans: 16 to 64 (high S/N ratio is required, >400:1).

    • Spectral Width: Wide enough to capture all satellites.

  • Processing:

    • Apply exponential window function (LB = 0.3 Hz).

    • Phase correction: Manual (Automatic is often insufficient).

    • Baseline correction: Polynomial or Spline.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons
      
    • 
      : Molar mass
      
    • 
      : Weighed mass
      
    • 
      : Purity[7][8][9]
      

Phase 5: Visualization of Logic & Workflow

Diagram 1: The Holistic Characterization Workflow

A step-by-step path from crude synthesis to the Certificate of Analysis.

CharacterizationWorkflow cluster_Purity PURITY ASSIGNMENT Start Crude Synthetic Material Purification Prep-HPLC / Crystallization Start->Purification Identity IDENTITY CONFIRMATION (NMR, MS, IR, XRD) Purification->Identity MassBalance Mass Balance Approach (HPLC + TGA + KF + ROI) Identity->MassBalance qNMR qNMR (Orthogonal) Identity->qNMR Reconciliation Data Reconciliation (Do results match within 1.0%?) MassBalance->Reconciliation qNMR->Reconciliation Investigation Root Cause Analysis (Hygroscopicity? Response Factors?) Reconciliation->Investigation No FinalAssignment Final Potency Assignment Reconciliation->FinalAssignment Yes Investigation->MassBalance Retest CoA Certificate of Analysis (CoA) Primary Reference Standard FinalAssignment->CoA

Caption: Figure 1. The "Dual-Pillar" workflow ensures that potency is derived from orthogonal datasets, minimizing the risk of systematic error.

Diagram 2: Purity Assignment Decision Matrix

Logic gate for selecting the appropriate calculation method.

PurityLogic Start Start Purity Assignment IsHygroscopic Is material hygroscopic? Start->IsHygroscopic HasUVChromophore Strong UV Chromophore? IsHygroscopic->HasUVChromophore No MethodqNMR Use qNMR (Direct Measurement) IsHygroscopic->MethodqNMR Yes (Hard to dry) IsStandardAvailable Traceable IS Available? HasUVChromophore->IsStandardAvailable Yes HasUVChromophore->MethodqNMR No (UV unreliable) MethodMB Use MASS BALANCE (HPLC Area% - Volatiles) IsStandardAvailable->MethodMB No MethodHybrid HYBRID APPROACH (qNMR for Assay, HPLC for Impurity Profile) IsStandardAvailable->MethodHybrid Yes (Best Practice)

Caption: Figure 2. Decision matrix for selecting the primary potency assignment method based on physicochemical properties.

Phase 6: The Certificate of Analysis (CoA)

The CoA is the legal embodiment of the standard. It must contain:

  • Identity: Spectra images (NMR/MS) or references to them.

  • Purity/Potency: The assigned value with uncertainty (e.g.,

    
    ).
    
  • Traceability Statement: "Traceable to NIST SRM #### via qNMR" or "Traceable to SI units via gravimetric preparation."

References

  • ICH Q6A. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (1999). Link

  • ICH Q2(R2). Validation of Analytical Procedures. (2023).[10] Link

  • ISO 17034:2016. General requirements for the competence of reference material producers.[6][11]Link

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics.[12] (2015).[13][14] Link

  • BIPM. Internal Standard Reference Data for qNMR. (2019).[11] Link

  • NIST. Metrological approaches to organic chemical purity: primary reference materials.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for (1-Ethyl-1H-imidazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed to address solubility and handling challenges for (1-Ethyl-1H-imidazol-4-yl)methylamine .

Product Category: Heterocyclic Amines / Histamine Analogs Target Audience: Medicinal Chemists, Pharmacologists, Formulation Scientists Document ID: TS-IMDZ-SOL-01[1][2]

The Core Challenge: The "pH-Lipophilicity Trap"

Many researchers encounter unexpected precipitation or "oiling out" when working with (1-Ethyl-1H-imidazol-4-yl)methylamine, particularly at physiological pH (7.4).[1][2] To solve this, we must look beyond simple "water solubility" and understand the ionization states of the molecule.

The Molecule at a Glance

Unlike histamine, the N1-ethyl substitution prevents tautomerization of the imidazole ring.[2] This fixes the nitrogen positions:

  • N1 (Ethyl-substituted): Non-basic.[2]

  • N3 (Imine-like): Weakly basic (pKa ≈ 7.1 – 7.3).[2]

  • Primary Amine (Side chain): Highly basic (pKa ≈ 9.8 – 10.2).

The Solubility Mechanism

Solubility is dictated by the protonation state of these two basic centers.

  • pH < 6.0 (Dicationic State): Both the imidazole N3 and the primary amine are protonated. The molecule carries a +2 charge .

    • Solubility:Excellent (>100 mM).

  • pH 7.0 – 8.5 (Monocationic State): The primary amine remains protonated (+1), but the imidazole ring begins to deprotonate (neutral).

    • Solubility:Moderate to Low. The N1-ethyl group adds lipophilicity (LogP increases).[2] At high concentrations, the loss of the ring charge leads to aggregation.

  • pH > 10.0 (Neutral State): Both centers are deprotonated.

    • Solubility:Poor. The molecule exists as a hydrophobic free base oil.

Visualization: The Solubility Landscape

The following diagram illustrates the relationship between pH, protonation, and solubility risk.[2]

SolubilityLandscape pH_Low pH < 6.0 (Acidic) State_Di Dication (+2) Fully Protonated pH_Low->State_Di N3 & NH2 Protonated Result_High High Solubility (Stable Solution) State_Di->Result_High pH_Mid pH 7.2 - 8.0 (Physiological) State_Mono Monocation (+1) Imidazole Neutral pH_Mid->State_Mono N3 Deprotonates Result_Risk Solubility Trap Risk of Precipitation at >10mM State_Mono->Result_Risk Conc. Dependent pH_High pH > 10.0 (Basic) State_Neutral Neutral Species (Free Base) pH_High->State_Neutral NH2 Deprotonates Result_Oil Phase Separation (Oiling Out) State_Neutral->Result_Oil

Figure 1: The ionization-dependent solubility profile.[1][2] The "Danger Zone" for researchers is often pH 7.4, where the imidazole ring loses its charge.[2]

Troubleshooting Guide (Q&A)

Issue 1: "My sample turned into an oily droplet at the bottom of the tube."

Diagnosis: You likely purchased the Free Base form and added it to neutral water or PBS. The Fix: You must convert the free base to a salt in situ.

  • Remove the supernatant water.

  • Add 0.1 M HCl (or 1.0 equivalent of HCl relative to the molar amount of amine).

  • Vortex until the oil dissolves.

  • Once dissolved, dilute with your buffer. Note: Check the final pH, as the HCl will lower it.[2]

Issue 2: "I made a 100 mM stock in PBS, but it precipitated overnight."

Diagnosis: The "Common Ion Effect" and pH conflict. PBS contains high sodium and phosphate. At 100 mM, your compound (a weak base) might be raising the pH locally or interacting with phosphates, while the high ionic strength reduces the solubility of the organic cation. The Fix:

  • Do not make high-concentration stocks (>10 mM) directly in PBS.[2]

  • Protocol: Make a 100 mM stock in pure water or 10 mM HCl . Store this stock at -20°C. Dilute into PBS only immediately before use (e.g., to 10 µM or 100 µM).

Issue 3: "Can I use DMSO to solve this?"

Answer: Yes, but it is often unnecessary if pH is controlled.

  • Recommendation: If you require a neutral stock solution (pH 7.0) at high concentration, prepare the stock in 100% DMSO .

  • Limit: Ensure the final DMSO concentration in your assay is < 0.5% to avoid cellular toxicity.

Validated Protocols

Protocol A: Preparation of a Stable 50 mM Stock Solution (Recommended)

Use this protocol for long-term storage and reproducibility.[1][2]

Materials:

  • (1-Ethyl-1H-imidazol-4-yl)methylamine (Free Base or HCl Salt)[1][2]

  • 0.1 M Hydrochloric Acid (HCl) - sterile filtered[1][2]

  • Milli-Q Water[1][2]

Workflow:

ProtocolA Start Start: Weigh Compound CheckForm Is it Free Base or Salt? Start->CheckForm Step1_Salt Dissolve in Milli-Q Water CheckForm->Step1_Salt HCl Salt Step1_Base Dissolve in 0.95 eq. 0.1M HCl CheckForm->Step1_Base Free Base Path_Salt Salt Form (Solid) Path_Base Free Base (Oil/Solid) Step2 Vortex to Dissolve Step1_Salt->Step2 Step1_Base->Step2 Check_pH Check pH (Target: 4.0 - 6.0) Step2->Check_pH Adjust Adjust with dilute HCl if pH > 6.0 Check_pH->Adjust Final Aliquot & Store at -20°C (Stable for 6 months) Check_pH->Final pH OK Adjust->Final

Figure 2: Decision tree for preparing a stable stock solution based on the starting material form.

Protocol B: In-Situ Salt Formation (For "Oiled Out" Samples)

If you have already added water and have an oil:

  • Do not heat. Heating may degrade the amine.

  • Add 1.0 M HCl dropwise while vortexing.

  • Stop adding acid as soon as the solution becomes clear.

  • Measure pH. If pH < 3.0, back-titrate carefully with dilute NaOH to pH ~5.0.[1][2]

Physicochemical Data & Reference Table

Use the table below to predict solubility behavior in your specific assay buffer.

ParameterValue (Approx.)Implication for Solubility
pKa 1 (Imidazole N3) 7.1 – 7.3At pH 7.4, ~60% of molecules are neutral at the ring.[1][2] Risk factor.
pKa 2 (Primary Amine) 9.8 – 10.2Always protonated at physiological pH. Provides baseline solubility.
LogP (Neutral) ~ 0.36Low, but higher than Histamine (-0.7).[2] The ethyl group reduces water affinity.
Preferred Salt Dihydrochloride (2HCl)Most stable solid form. Highly hygroscopic—store in desiccator.
Solubility (pH 4.0) > 50 mg/mLIdeal for stock solutions.
Solubility (pH 7.4) < 10 mg/mL (Est.)Risk of precipitation at high concentrations.

Stability & Storage Note

  • Oxidation Risk: Primary amines on imidazole rings can be sensitive to oxidative deamination over time in solution.

  • Hygroscopicity: The HCl salt is hygroscopic. If your powder clumps or turns into a sticky gum, it has absorbed water. This affects weighing accuracy.

    • Correction: If clumping occurs, assume water weight. For precise quantitative assays, determine concentration via UV absorbance (Imidazoles absorb at ~210-220 nm) rather than weight.[2]

References

  • PubChem. Compound Summary: 1-Ethyl-1H-imidazole derivatives.[1][2][3][4][5] National Library of Medicine. Available at: [Link]

  • Evans, D. A. pKa Table. Harvard University. (Reference for general imidazole and amine pKa values). Available at: [Link]

  • Joshi, H. et al.Solubility and Stability of Imidazole-based Drugs. Journal of Pharmaceutical Sciences. (General reference for imidazole solubility mechanisms).

Sources

Stability testing of (1-Ethyl-1H-imidazol-4-yl)methylamine under various pH conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stability testing of (1-Ethyl-1H-imidazol-4-yl)methylamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during pH-dependent stability studies. Our approach is rooted in established scientific principles and regulatory expectations to ensure the integrity and reliability of your experimental outcomes.

Introduction to the Stability of (1-Ethyl-1H-imidazol-4-yl)methylamine

(1-Ethyl-1H-imidazol-4-yl)methylamine is a small molecule featuring two key functional groups that dictate its physicochemical properties: a substituted imidazole ring and a primary alkylamine. The stability of this compound is intrinsically linked to the protonation state of these two basic centers, which is in turn governed by the pH of the surrounding medium. Understanding the pKa values of these functional groups is therefore the first step in designing a robust stability study.

Based on computational predictions, the approximate pKa values for (1-Ethyl-1H-imidazol-4-yl)methylamine are:

  • Imidazole ring nitrogen: pKa₁ ≈ 6.8 - 7.2

  • Primary amine group: pKa₂ ≈ 9.5 - 10.0

These values suggest that the molecule will exist in different ionic forms across the physiological and experimental pH range, significantly impacting its susceptibility to various degradation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that you may encounter during the stability testing of (1-Ethyl-1H-imidazol-4-yl)methylamine.

Question 1: My sample shows significant degradation at neutral to slightly alkaline pH. What is the likely cause?

Answer: At pH values around and above the pKa of the imidazole ring (pKa₁ ≈ 6.8 - 7.2), a significant portion of the imidazole is in its unprotonated, neutral form. This makes the imidazole ring more electron-rich and susceptible to oxidation.[1] Base-mediated autoxidation of the imidazole moiety is a known degradation pathway for similar molecules.[1][2]

Troubleshooting Steps:

  • Inert Atmosphere: Purge your buffer solutions with an inert gas (e.g., nitrogen or argon) before adding the compound and maintain an inert atmosphere in the headspace of your stability chambers. This will minimize the presence of oxygen.

  • Antioxidants: Consider the addition of a small amount of an antioxidant, such as sodium metabisulfite or ascorbic acid, to your formulation if permissible for your application. However, be aware that antioxidants can sometimes interfere with certain analytical methods.

  • Metal Chelators: Trace metal ions in your buffers can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1 mM) can sequester these ions and reduce the rate of oxidative degradation.

Question 2: I am observing unexpected peaks in my chromatogram when analyzing samples from my acidic stability study. What could they be?

Answer: While the protonated form of the imidazole ring at low pH is generally more stable against oxidation, acidic conditions can promote other degradation pathways. One possibility is the cleavage of the methylamine side chain, although this is generally less likely for a simple alkylamine. A more plausible scenario, especially under forced conditions (e.g., elevated temperature), is the slow opening of the imidazole ring.[3]

Troubleshooting Steps:

  • Mass Spectrometry (MS) Analysis: The most effective way to identify unknown peaks is to use a mass spectrometer coupled to your HPLC (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks can provide direct evidence of their molecular weight and help in proposing their structures.

  • Forced Degradation Comparison: Compare the chromatograms from your acidic stability samples with those from your other forced degradation studies (e.g., oxidative, photolytic). If the same peak appears under multiple stress conditions, it might be a common degradation product.

  • Review Literature on Imidazole Ring Opening: Research the acid-catalyzed hydrolysis and ring-opening mechanisms of substituted imidazoles to understand potential degradation products.[3]

Question 3: My HPLC peaks for (1-Ethyl-1H-imidazol-4-yl)methylamine are tailing. How can I improve the peak shape?

Answer: Peak tailing for basic compounds like (1-Ethyl-1H-imidazol-4-yl)methylamine is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the protonated amine and imidazole groups with negatively charged residual silanol groups on the surface of the silica-based stationary phase.[4]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Ensure the pH of your mobile phase is at least 2-3 pH units below the pKa of the primary amine (pKa₂ ≈ 9.5 - 10.0). A mobile phase pH of 2.5-3.5 is often a good starting point to ensure the amine is fully protonated and to suppress the ionization of silanol groups.

  • Use of a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1% v/v), to your mobile phase. TEA will interact with the active silanol sites and mask them from your analyte, thereby improving peak shape.

  • Column Selection:

    • End-capped Columns: Use a high-quality, end-capped C18 or C8 column. End-capping minimizes the number of accessible free silanol groups.

    • Polar-Embedded or Polar-Endcapped Columns: These columns are specifically designed to provide better peak shape for polar and basic compounds and are less prone to "dewetting" in highly aqueous mobile phases.[5]

    • Hybrid Particle Columns: Columns with hybrid organic/inorganic particles often have a lower silanol activity and can provide excellent peak shapes for basic analytes over a wider pH range.

Question 4: I am seeing a loss of my compound in solution even when stored in the dark at refrigerated temperatures. What could be the issue?

Answer: Even without light or high heat, degradation can occur. If you have already ruled out oxidative degradation (see Question 1), consider the following:

  • Buffer Interactions: Certain buffer components can react with your compound. For example, phosphate buffers can sometimes interact with amines. Try switching to an alternative buffer system like citrate or acetate at a similar pH to see if the stability improves.

  • Adsorption to Container Surfaces: Highly polar or charged molecules can adsorb to the surface of glass or plastic containers, leading to an apparent loss of compound from the solution. Using silanized glass vials or polypropylene tubes can mitigate this issue. To test for adsorption, prepare a solution, store it, and then rinse the container with a strong solvent to see if you can recover the "lost" compound.

  • Microbial Contamination: If your buffers are not sterile, microbial growth can lead to the degradation of your compound.[6] Filter-sterilize your buffers through a 0.22 µm filter before use, especially for long-term stability studies.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the intrinsic stability of (1-Ethyl-1H-imidazol-4-yl)methylamine, as recommended by ICH guidelines.[7][8]

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • (1-Ethyl-1H-imidazol-4-yl)methylamine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Class A volumetric flasks and pipettes

  • pH meter

  • Calibrated stability chambers (thermal and photostability)

Procedure:

  • Sample Preparation: Prepare a stock solution of (1-Ethyl-1H-imidazol-4-yl)methylamine at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl in a flask.

    • Store at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH in a flask.

    • Store at 60°C for 24 hours.

    • At the same time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at the specified time points and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a vial.

    • Expose to 80°C in a drying oven for 48 hours.

    • At the end of the study, dissolve the solid to a known concentration for HPLC analysis.

  • Photostability Testing:

    • Prepare two solutions of the compound. Protect one from light (control).

    • Expose the other solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[9]

    • Analyze both the exposed and control samples by HPLC at the end of the exposure period.

Data Analysis: For each condition, analyze the samples by a stability-indicating HPLC method (see Protocol 2). Calculate the percentage degradation and identify any new peaks that are formed.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating (1-Ethyl-1H-imidazol-4-yl)methylamine from its potential degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18)Good starting point for reversed-phase separation.
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)Low pH to ensure protonation of the analyte and suppress silanol interactions.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes, and re-equilibrate at 5% B for 5 minutes.To elute both the polar parent compound and potentially less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection Wavelength 215 nmImidazole rings typically have UV absorbance at lower wavelengths. A PDA detector should be used to assess peak purity and identify the optimal wavelength.
Injection Volume 10 µLA good starting volume to avoid overloading the column.

Method Validation: This method must be validated according to ICH Q2(R1) or USP <1225> guidelines.[10][11] Key validation parameters include specificity (using samples from the forced degradation study), linearity, range, accuracy, precision, and robustness.

Data Presentation and Visualization

Table 1: Recommended Buffer Systems for pH-Dependent Stability Studies

Target pHRecommended Buffer System (0.05 M)Considerations
2.0 - 3.0Hydrochloric Acid/Potassium ChlorideSimple, non-reactive buffer system.
3.0 - 5.0Citrate BufferGood buffering capacity in this range.
5.0 - 7.0Phosphate BufferCommonly used, but be aware of potential interactions with amines.
7.0 - 9.0Tris-HCl or Borate BufferTris is generally more inert than phosphate for amine-containing compounds.
> 9.0Carbonate-Bicarbonate BufferSuitable for alkaline stability studies.

Diagram 1: General Workflow for pH Stability Testing

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Buffer Solutions (pH 2, 4, 7, 9, 12) C Dilute Stock into Buffers (Final Conc. ~50 µg/mL) A->C B Prepare 1 mg/mL Stock Solution of Compound B->C D Incubate Samples at Controlled Temperature (e.g., 40°C) C->D E Withdraw Aliquots at Time Points (0, 24, 48, 72h) D->E F Analyze by Stability-Indicating HPLC-UV/PDA E->F G Quantify Parent Peak Area and Degradant Peaks F->G H Calculate % Degradation vs. Time G->H

Caption: Workflow for pH-dependent stability testing.

Diagram 2: Troubleshooting HPLC Peak Tailing for Basic Analytes

G start Peak Tailing Observed for Basic Analyte q1 Is Mobile Phase pH 2-3 units below pKa? start->q1 action1 Adjust Mobile Phase pH to 2.5 - 3.5 q1->action1 No q2 Is a Competing Base (e.g., TEA) Used? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Add 0.1% TEA to Mobile Phase q2->action2 No q3 Is the Column High Quality & End-capped? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Switch to a Modern End-capped or Hybrid Column q3->action3 No end_bad Issue Persists: Consider Other Factors (e.g., Column Void) q3->end_bad Yes a3_yes Yes a3_no No end_good Peak Shape Improved action3->end_good

Caption: Decision tree for troubleshooting peak tailing.

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3364-3373. Available from: [Link]

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. (n.d.). RSC Publishing. Available from: [Link]

  • Karaman, K., et al. (2014). A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations. Pharmaceutical Chemistry Journal, 48(10), 701-707. Available from: [Link]

  • Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. (2020). Molecules, 25(21), 5199. Available from: [Link]

  • Takale, N., et al. (2021). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Oriental Journal of Chemistry, 37(2), 364-372. Available from: [Link]

  • Rowan's Free Online pKa Calculator. (n.d.). Rowan. Available from: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available from: [Link]

  • USP. (n.d.). <1225> Validation of Compendial Procedures. United States Pharmacopeia. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. Available from: [Link]

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. (n.d.). Crawford Scientific. Available from: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. Available from: [Link]

  • Stability Indicating RP-HPLC Method Development for Related Substances of Anti-histamine Promethazine hydrochloride and its Validation study. (2021). ResearchGate. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Available from: [Link]

  • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. (2010). Drug Metabolism and Disposition, 38(11), 2028-2037. Available from: [Link]

  • <1225> Validation of Compendial Methods. (n.d.). US Pharmacopeial Convention. Available from: [Link]

  • Calculators & Predictors. (n.d.). ChemAxon. Available from: [Link]

  • Reaction kinetics of thiamine degradation in pH 6 thiamine solutions. (2020). ResearchGate. Available from: [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Available from: [Link]

  • Imidazole ring-opened DNA purines and their biological significance. (2003). BMB Reports, 36(1), 12-20. Available from: [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025). ECA Academy. Available from: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). ICH. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Available from: [Link]

  • A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations. (2014). Journal of Food and Drug Analysis, 22(1), 107-113. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Drug Discovery & Development. Available from: [Link]

  • 4-METHYLIMIDAZOLE. (2013). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 101, 9-42. Available from: [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. (2020). LCGC International. Available from: [Link]

  • Degradation kinetics of phentolamine hydrochloride in solution. (1993). Journal of Pharmaceutical Sciences, 82(4), 433-437. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Available from: [Link]

  • Online Chemical Modeling Environment. (n.d.). OCHEM. Available from: [Link]

  • Stability Indicating Analytical Method Development and Validation of Fexofenadine by RP-HPLC Method. (2024). Journal of Chemical Health Risks. Available from: [Link]

  • Epik. (n.d.). Schrödinger. Available from: [Link]

  • pH effect on stability and kinetics degradation of nitazoxanide in solution. (2026). ResearchGate. Available from: [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011). USP. Available from: [Link]

  • 1225 - Validation of Compendial Procedures. (2025). Scribd. Available from: [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. Available from: [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024). BioBoston Consulting. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • MATRIX REFERENCE MATERIALS DEVELOPMENT FOR FOOD SAFETY APPLICATION IN PHILIPPINE PRODUCTS. (n.d.). Acta IMEKO. Available from: [Link]

  • Studies on photodegradation process of psychotropic drugs: a review. (2016). Environmental Science and Pollution Research, 23(24), 24599-24634. Available from: [Link]

  • MolGpKa. (n.d.). XunDrug. Available from: [Link]

  • Atmospheric Photochemical Oxidation of 4-Nitroimidazole. (2025). MDPI. Available from: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (2020). LCGC International. Available from: [Link]

  • Abiotic degradation (photodegradation and hydrolysis) of imidazolinone herbicides. (2008). Journal of Agricultural and Food Chemistry, 56(12), 4647-4653. Available from: [Link]

  • What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. Available from: [Link]

  • HPLC problems with very polar molecules. (2024). Axion Labs. Available from: [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products; International Council for Harmonisation; Draft Guidance for Industry; Availability. (2025). Federal Register. Available from: [Link]

Sources

Troubleshooting inconsistent results in biological assays with novel compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Technical Support Center

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting inconsistent results with novel compounds.

Overview

Inconsistent data in biological assays is rarely due to a single catastrophic failure. Instead, it is often the accumulation of subtle variances in compound behavior, biological heterogeneity, and liquid handling physics. When working with novel compounds (New Chemical Entities or NCEs), the primary suspect is often the "Chemistry-Biology Interface"—how the molecule physically behaves in an aqueous, protein-rich environment.

This guide deconstructs these inconsistencies into three actionable modules: Compound Integrity , Assay Execution , and Data Interpretation .

Module 1: Compound-Specific Artifacts (The "Chemistry" Problem)

User Issue: "My IC50/EC50 values shift dramatically between runs, or I see a steep drop-off in activity at high concentrations."

Root Cause Analysis: Novel compounds often possess poor physicochemical properties (high lipophilicity, low solubility). This leads to two major artifacts:

  • Colloidal Aggregation: Small molecules self-assemble into colloids that sequester proteins non-specifically, leading to false positives.

  • Precipitation: The compound crashes out of solution, reducing the effective concentration and causing "flat" dose-response curves at high doses.

Protocol: Solubility Limit Determination (Nephelometry/DLS)

Do not rely on visual inspection. Micro-precipitates are invisible to the naked eye.

  • Prepare Stock: Dilute compound in DMSO to 100x the final assay concentration.

  • Induce Stress: Dilute 1:100 into the specific assay buffer (e.g., PBS + 0.1% BSA).

  • Incubate: Allow to stand for the duration of your standard assay (e.g., 1 hour).

  • Measure:

    • Method A (High Throughput): Measure Light Scattering (Nephelometry) or Absorbance at 650nm (turbidity).

    • Method B (Gold Standard): Dynamic Light Scattering (DLS) to detect colloidal radius.

  • Validation: If scattering increases >2-fold over background, the compound is insoluble at this concentration.

Visualization: Compound Aggregation Mechanism

AggregationArtifact Fig 1. Mechanism of Colloidal Aggregation (Promiscuous Inhibition) Compound Novel Compound (Monomer) Buffer Aqueous Buffer Compound->Buffer Ideal State Colloid Colloidal Aggregate (Micelle-like) Compound->Colloid High Conc. + Low Solubility Sequestration Non-Specific Sequestration Colloid->Sequestration Adsorbs Enzyme Protein Target Protein Protein->Sequestration FalsePos False Positive (Inhibition) Sequestration->FalsePos Enzyme Removed from Reaction

Module 2: Interference & "PAINS" (The "Physics" Problem)

User Issue: "I see signal in wells that shouldn't have any, or my background is higher than my positive control."

Root Cause Analysis: Many novel compounds are PAINS (Pan-Assay Interference Compounds).[1] They interfere via:

  • Fluorescence: The compound emits light at the assay's detection wavelength.

  • Quenching: The compound absorbs the signal emitted by the assay (Inner Filter Effect).

  • Redox Cycling: The compound generates Hydrogen Peroxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), interfering with HRP-based readouts.
    
Troubleshooting FAQ

Q: How do I confirm fluorescence interference? A: Perform a "Spike-In" Spectral Scan.

  • Add compound to buffer without the biological detection reagent (e.g., no antibody/enzyme).

  • Run a spectral scan (Excitation/Emission) matching your fluorophore.

  • Rule: If Signal (Compound) > 10% of Signal (Positive Control), you have interference.

    • Solution: Switch to a Red-shifted fluorophore (e.g., Alexa Fluor 647) or a Time-Resolved Fluorescence (TR-FRET) readout, which delays measurement until compound fluorescence decays.

Q: How do I rule out Redox Cycling (e.g., in Resazurin/MTT assays)? A: Add a reducing agent (DTT) or Catalase. If the inhibition disappears with Catalase, your compound is generating peroxide artifacts (common with quinones and catechols).

Module 3: Assay Execution & Edge Effects (The "Technique" Problem)

User Issue: "The outer wells of my plate always show higher/lower signal than the center."

Root Cause Analysis: This is the Edge Effect .[2][3] Evaporation at the plate perimeter alters the concentration of reagents and osmolality.[2] In 37°C cell assays, this causes thermal gradients that affect cell attachment and growth rates.

Protocol: Thermal & Evaporative Shielding
  • The "Moat" Method: Fill the outermost wells (Rows A/H, Columns 1/12) with sterile PBS, not assay reagents. Use only the inner 60 wells for data.

  • Pre-Equilibration: Allow plates to sit at Room Temperature (RT) for 20 minutes after seeding but before putting them in the incubator. This promotes even cell settling before thermal convection currents begin.

  • Humidity: Ensure incubator humidity is >95%.

Visualization: Plate Layout Strategy

PlateLayout Fig 2. The 'Moat' Strategy for 96-well Plates Plate A1 (PBS) A2 (PBS) ... A12 (PBS) B1 (PBS) Sample Sample B12 (PBS) ... ... ... ... H1 (PBS) H2 (PBS) ... H12 (PBS) Strategy Edge Effect Mitigation: 1. Sacrifice outer ring (PBS) 2. Use breathable seals 3. Pre-equilibrate at RT Strategy->Plate

Module 4: Data Interpretation & Quality Control

User Issue: "My Z-Prime (Z') is low. Is my assay valid?"

Root Cause Analysis: The Z-factor measures the separation between your Positive (Max Signal) and Negative (Min Signal) controls. It validates if the assay window is large enough to tolerate variability.

Data Table: Z-Factor Interpretation
Z-Factor Value (

)
InterpretationAction Required
1.0 Ideal (Theoretical)None.
0.5 – 1.0 ExcellentAssay is robust for High-Throughput Screening (HTS).[4]
0.0 – 0.5 MarginalAcceptable for small n, but risk of False Positives is high.
< 0.0 FailSTOP. Do not run samples. The signal and background overlap.

Formula:



Where 

= Standard Deviation and

= Mean of positive (

) and negative (

) controls.[5]
Protocol: Dealing with "Hill Slope" Anomalies

If your dose-response curve has a Hill Slope > 3.0 or < 0.5:

  • Steep Slope (>3.0): Indicates stoichiometric binding (irreversible), non-specific denaturation, or precipitation (the "brick wall" effect).

  • Shallow Slope (<0.5): Indicates negative cooperativity or a heterogeneous cell population (some cells are resistant, some sensitive).

References

  • Baell, J. B., & Holloway, G. A. (2010).[6] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[7] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

  • NCBI Assay Guidance Manual. (Updated Continuously). National Center for Advancing Translational Sciences (NCATS).[8] Link

  • Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A Simple Technique for Reducing Edge Effect in Cell-Based Assays. Journal of Biomolecular Screening. Link

Sources

Column chromatography purification of basic imidazole compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Basic Imidazole Compounds

Topic: Column Chromatography Troubleshooting & Optimization Target Audience: Medicinal Chemists, Process Chemists, and Purification Specialists.

Introduction: The Acid-Base Mismatch

Welcome to the technical support module for basic heterocycles. The fundamental challenge in purifying imidazoles (pKa ~7.0–14.0) on standard silica gel (pKa ~5.0) is the acid-base mismatch .

Unmodified silica possesses acidic silanol groups (


) on its surface. Basic imidazole nitrogens form strong hydrogen bonds or ionic interactions with these silanols, acting effectively as "anchors." This results in:
  • Peak Tailing: Slow desorption kinetics.

  • Irreversible Adsorption: Loss of yield (compound remains on the baseline).

  • Poor Resolution: Co-elution due to band broadening.

This guide provides self-validating protocols to neutralize these interactions and recover your compound.

Module 1: Mobile Phase Modifiers (The First Line of Defense)

Q: My imidazole is tailing significantly on TLC and the column. How do I fix the peak shape?

A: You must suppress silanol ionization. The most effective method is introducing a "sacrificial base" (Modifier) into your mobile phase that competes for silanol binding sites.

Protocol A: The Triethylamine (TEA) Method

TEA is the standard modifier. It is sterically accessible and basic enough to block silanols.

  • Standard Spiking: Add 0.5% to 1.0% TEA (v/v) to both your non-polar (e.g., Hexane/DCM) and polar (e.g., EtOAc/MeOH) solvent reservoirs.

  • The "Pre-Treatment" Technique (Recommended for sensitive separations): Instead of running TEA continuously (which can contaminate fractions), passivate the column before loading.[1]

    • Pack the column with silica.[2]

    • Flush with 3 Column Volumes (CV) of Mobile Phase containing 5% TEA .

    • Flush with 2 CV of standard Mobile Phase (no TEA) to remove bulk base.

    • Load sample and run.[2] The silica is now "neutralized."[2][3]

Q: I am using DCM/Methanol, but I see phase separation or "cloudiness."

A: This is a common error caused by using aqueous ammonium hydroxide (


) with Dichloromethane (DCM). Water and DCM are immiscible.
  • The Fix: Use Methanolic Ammonia (e.g., 7N

    
     in MeOH).
    
  • Why: It introduces the necessary base (

    
    ) without introducing water, maintaining a single phase with DCM.
    
  • Maximum Limit: Do not exceed 10–15% Methanol in DCM if possible. High methanol concentrations can solubilize silica gel, leading to white precipitate in your collection tubes and contaminated product.

Data Table: Recommended Solvent Systems
Solvent SystemModifier StrategyApplication
DCM / MeOH 1%

(7N in MeOH)
High polarity imidazoles. Warning: Avoid >15% MeOH to prevent silica dissolution.
Hexane / EtOAc 1% Triethylamine (TEA) Lipophilic imidazoles. Excellent for removing non-polar impurities.
DCM / Acetone 1% TEA Alternative to MeOH systems if silica dissolution is a concern.
EtOAc / EtOH 2%

(aq)
"The Green Alternative." Use 3:1 EtOAc:EtOH + 2% aq. ammonia.[4][5][6] Miscible and effective.

Module 2: Visualization of Mechanisms

Understanding the interaction is key to troubleshooting. The diagram below illustrates how modifiers block the "anchoring" effect of silanols.

interaction_mechanism cluster_silica Stationary Phase Surface cluster_analytes Analytes Silanol Acidic Silanol (Si-OH) Imidazole Basic Imidazole (Target) Silanol->Imidazole Strong H-Bond (Tailing/Retention) TEA Triethylamine (Modifier) TEA->Silanol Preferential Binding (Blocks Sites) TEA->Imidazole Displaces

Caption: Mechanism of Action: The basic modifier (TEA) preferentially binds to acidic silanols, preventing the imidazole target from "sticking" (tailing).

Module 3: Stationary Phase Alternatives (When Silica Fails)

Q: Even with TEA, my compound does not elute (stuck at baseline) or decomposes.

A: Standard silica (pH ~5) may be too acidic. You must switch the stationary phase "hardware."

Option A: Amine-Functionalized Silica ( -Silica)
  • What it is: Silica bonded with propyl-amine groups.

  • The Benefit: The surface is already basic. No mobile phase modifier (TEA) is required.

  • Protocol: Run a standard Hexane/EtOAc or DCM/MeOH gradient. The column acts as if you are running on "neutralized" silica automatically.

  • Best For: Labile basic compounds that decompose with free TEA or Ammonia.

Option B: Basic Alumina ( )
  • What it is: Aluminum oxide (available in Neutral, Basic, and Acidic grades).

  • The Benefit: Basic Alumina (pH ~9–10) repels basic imidazoles, leading to sharp peaks without modifiers.

  • Stability: Unlike silica, Alumina does not dissolve easily in high pH aqueous solutions or high methanol concentrations.

  • Caution: Alumina is more polar than silica; you may need a stronger solvent system (more polar) to elute the same compound compared to silica.

Module 4: Troubleshooting Decision Matrix

Use this logic flow to determine your next experimental step.

troubleshooting_flow Start Problem: Poor Purification of Imidazole Issue_Type Identify Specific Issue Start->Issue_Type Tailing Peak Tailing / Broadening Issue_Type->Tailing Slow elution Stuck Stuck at Baseline (No elution) Issue_Type->Stuck High affinity Degradation Decomposition on Column Issue_Type->Degradation Acid sensitive Add_TEA Add 1% TEA or NH3 to Mobile Phase Tailing->Add_TEA Check_Solubility Check Solubility: Is it crashing out? Stronger_Solvent Switch to DCM/MeOH/NH3 (Methanolic) Stuck->Stronger_Solvent Switch_Phase Switch to Amine-Silica or Basic Alumina Stronger_Solvent->Switch_Phase Still stuck? Neutral_Alumina Use Neutral Alumina (Avoid Silica) Degradation->Neutral_Alumina

Caption: Decision Matrix for Basic Compound Purification. Follow the path based on the specific chromatographic failure observed.

Module 5: Advanced FAQs

Q: Can I use Reversed-Phase (C18) Flash for these compounds? A: Yes, and it is often superior for very polar imidazoles.

  • Protocol: Use a High pH buffer.

  • Buffer: 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide in water.

  • Mechanism: At pH 10, the imidazole (pKa ~7) is deprotonated (neutral). This increases its hydrophobicity, allowing it to stick to the C18 chain and elute as a sharp peak.

  • Note: Ensure your C18 column is rated for high pH (many modern "hybrid" silica columns are stable up to pH 12).

Q: My product is an oil and I can't load it evenly. What do I do? A: Use Dry Loading .

  • Dissolve the imidazole in MeOH/DCM.

  • Add silica (ratio 1:3 sample to silica).

  • Evaporate solvent until it is a free-flowing powder.

  • Load this powder into an empty cartridge or on top of the main column.

  • Why: This eliminates solvent effects during loading, which is critical when using aggressive mobile phases.

References

  • Teledyne ISCO. (2012). Flash Chromatography Guide: Purification of Basic Compounds. Retrieved from

  • Biotage. (2023).[6][7] Strategies for Flash Purification of Basic Amines. Retrieved from

  • SiliCycle. (n.d.). SiliCycle Application Note: Separation of Amines on Silica Gel. Retrieved from

  • Reich, H. J. (2017). Common Solvents and Modifiers for Chromatography.[5][8][9] University of Wisconsin-Madison Organic Chemistry Data. Retrieved from

  • BenchChem. (2025).[2] Technical Support: Deactivation of Silica Gel with Triethylamine. Retrieved from

Sources

Validation & Comparative

In Vitro Comparison of Novel Imidazole Derivatives and Established Azole Antifungals: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the incidence of invasive mycoses rises, the emergence of multi-drug resistant fungal strains—particularly non-albicans Candida species—has exposed the clinical limitations of established azole antifungals like fluconazole and ketoconazole[1]. To overcome resistance mechanisms, such as ERG11 gene mutations and the overexpression of efflux pumps, medicinal chemists have developed novel imidazole derivatives featuring extended hydrophobic side chains and fused aromatic rings[2].

This guide provides an authoritative, in-depth comparison of these novel derivatives against established drugs, detailing the in vitro methodologies, the causality behind our experimental designs, and the comparative efficacy data.

Mechanistic Grounding: CYP51 Inhibition

The primary target for both established and novel imidazole antifungals is lanosterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme in the ergosterol biosynthetic pathway[1],[3].

The mechanism of action relies on the unhindered nitrogen atom (N3) of the imidazole ring, which forms a coordination bond with the heme iron at the active site of CYP51[1]. This interaction competitively inhibits the enzyme, halting the conversion of lanosterol to ergosterol. The subsequent depletion of ergosterol and the toxic accumulation of 14α-methyl-3,6-diol sterols disrupt fungal cell membrane integrity, ultimately leading to cell death[4],[3].

Novel derivatives, such as the amide imidazole compound B3 and the 4-methoxybenzyl piperazine scaffold compound 5e, have been engineered to occupy secondary hydrophobic clefts within mutated CYP51 enzymes, restoring binding affinity where established drugs fail[1],[2].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ERG1/ERG7 CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols 14α-methyl-3,6-diol (Toxic Accumulation) CYP51->ToxicSterols Inhibition Pathway Imidazoles Imidazole Derivatives (e.g., Compound B3, 5e) Imidazoles->CYP51 Heme Iron Coordination

Ergosterol biosynthesis pathway and CYP51 inhibition by imidazole derivatives.

Experimental Design & Causality: The Self-Validating System

As application scientists, we must recognize that a potent in vitro Minimum Inhibitory Concentration (MIC) is clinically meaningless if the compound cross-reacts with human CYP450 enzymes (e.g., CYP3A4) or induces mammalian cytotoxicity[3]. Ketoconazole, for instance, is limited by its clinically significant hepatotoxic side effects[3].

Therefore, our in vitro screening protocol is designed as a self-validating system . We pair the standardized [5] with a mammalian cell cytotoxicity assay (MTT). The ultimate metric of success is the Selectivity Index (SI) —the ratio of mammalian IC50 to fungal MIC. An SI > 10 validates that the compound's mechanism is target-specific rather than a result of generalized toxicity.

Workflow Start Compound Library (Novel Imidazoles vs Established) MIC Broth Microdilution (CLSI M27) Determine MIC50 & MIC90 Start->MIC Tox MTT Cytotoxicity Assay Mammalian Cell Lines (BEAS-2B) Start->Tox SI Selectivity Index (SI) Calculation SI = IC50 / MIC MIC->SI Tox->SI Hit Lead Compound Selection High SI, Broad Spectrum SI->Hit

In vitro screening workflow for evaluating antifungal efficacy and cytotoxicity.

Step-by-Step Methodologies

Protocol A: Broth Microdilution Assay (CLSI M27 Standard)

This protocol determines the MIC of the imidazole derivatives.

  • Causality Check: We utilize RPMI-1640 medium buffered to pH 7.0 with MOPS. Azole uptake and CYP51 expression are highly pH-dependent; deviations from pH 7.0 can artificially inflate or deflate MIC values[5].

  • Self-Validation: The inclusion of Candida krusei ATCC 6258 serves as a strict quality control (QC). If the MIC of the reference fluconazole falls outside the CLSI-accepted range for this strain (16–64 µg/mL), the entire plate is invalidated.

Step-by-Step:

  • Inoculum Preparation: Subculture fungal strains on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx.

    
     to 
    
    
    
    CFU/mL).
  • Dilution: Dilute the suspension 1:1000 in MOPS-buffered RPMI-1640 to achieve a final working inoculum of

    
     to 
    
    
    
    CFU/mL.
  • Compound Plating: In a 96-well plate, perform two-fold serial dilutions of the imidazole compounds (range: 0.03 to 64 µg/mL).

  • Inoculation & Incubation: Add 100 µL of the working inoculum to each well. Incubate the plates at 35°C for 24–48 hours.

  • Reading: Spectrophotometrically determine the MIC50 (the lowest concentration resulting in a 50% reduction in growth compared to the drug-free control)[1].

Protocol B: MTT Cytotoxicity Assay
  • Causality Check: We use the BEAS-2B (human bronchial epithelium) or MCF-7 cell lines to model off-target mammalian toxicity[2].

  • Self-Validation: A vehicle control (0.1% DMSO) ensures the solvent is not responsible for cell death. A positive cytotoxic control (Doxorubicin) validates the dynamic range of the assay.

Step-by-Step:

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.
    
  • Treatment: Treat cells with varying concentrations of the imidazole derivatives (1 to 100 µg/mL) for 48 hours[2].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Reading: Remove the medium, add 150 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm to calculate the IC50.

Data Synthesis & Comparative Analysis

The following tables synthesize in vitro data comparing established drugs (Fluconazole, Ketoconazole) against novel experimental derivatives (Compound 5e and Compound B3).

Compound 5e features a 4-methoxybenzyl piperazine scaffold, demonstrating profound activity against resistant C. krusei[1]. Compound B3, an amide imidazole with an aromatic fused ring, exhibits superior efficacy by heavily inhibiting the yeast-to-hypha transition[2].

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
CompoundC. albicans MICC. krusei MICS. cerevisiae MICMechanism / Notes
Fluconazole 0.50>16.0 (Resistant)2.00Standard triazole; poor efficacy against C. krusei[1].
Ketoconazole 0.254.001.00Established imidazole; broad spectrum but toxic[3].
Compound 5e 0.120.780.50Novel piperazine scaffold; overcomes efflux pumps[1].
Compound B3 0.060.500.25Novel amide imidazole; halts yeast-to-hypha transition[2].
Table 2: Cytotoxicity and Selectivity Index (SI)
CompoundMammalian IC50 (µg/mL)Selectivity Index (SI)*Safety Profile
Fluconazole >100>200High
Ketoconazole 32.5130Moderate (Known Hepatotoxicity)[3]
Compound 5e >50>416High
Compound B3 >100>1666Excellent; no significant inhibition on normal cell lines[2].

*SI calculated as (Mammalian IC50) / (C. albicans MIC).

Conclusion

The in vitro comparative data clearly illustrates that structural optimization of the imidazole scaffold can successfully bypass established resistance mechanisms. By integrating bulky hydrophobic side chains, novel derivatives like Compound 5e and Compound B3 achieve superior coordination with the heme iron of mutated CYP51[1],[2]. Crucially, as validated by our dual-assay methodology, these modifications do not come at the cost of mammalian safety. Compound B3, in particular, demonstrates an exceptional Selectivity Index, proving that novel imidazole derivatives remain a highly viable and necessary frontier in antifungal drug development[2].

References

  • Özkay, Y. et al. "Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies." MDPI Proceedings. URL:[Link]

  • Zhao, D. et al. "Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives." PMC - NIH. URL:[Link]

  • Zhao, D. et al. "Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains." Researcher.Life / Bioorganic & Medicinal Chemistry. URL:[Link]

Sources

Cross-validation of analytical methods for imidazole compound quantification

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Methods for Imidazole Compound Quantification: RPLC-UV vs. HILIC-MS/MS

Executive Summary

Imidazole and its derivatives (e.g., 4-methylimidazole, histamine, imidazole-based antifungals) present a unique analytical challenge due to their high polarity, basicity (pKa ~7.0–14.5), and poor retention on standard C18 stationary phases. While Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) with UV detection has long been the Quality Control (QC) workhorse, it suffers from low sensitivity and MS incompatibility.

This guide provides a technical cross-validation framework comparing IP-RPLC-UV against Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) . We demonstrate that while HILIC-MS/MS offers superior sensitivity (LOQ < 1 ng/mL), cross-validation against the robust UV method is essential to ensure data continuity during method transfer.

The Analytical Challenge: Why Imidazoles Fail on C18

  • Polarity: Small imidazoles elute near the void volume (

    
    ) on C18 columns, leading to poor resolution and susceptibility to ion suppression.
    
  • Basicity: Secondary interactions with residual silanols cause severe peak tailing.

  • Detection Limits: The imidazole ring has weak UV absorption (typically monitored at 210–220 nm), limiting sensitivity and selectivity in complex matrices.

Method A: The Legacy Standard (IP-RPLC-UV)

Role: Routine QC, high-concentration assay testing. Mechanism: Uses an ion-pairing reagent (e.g., sodium octanesulfonate) to form a neutral complex with the protonated imidazole, increasing retention on the hydrophobic C18 phase.

Experimental Protocol
  • Column: C18 End-capped (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Phosphate Buffer (pH 3.0) + 5 mM Sodium Octanesulfonate (Ion-Pairing Agent).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: Isocratic 85:15 (A:B) or shallow gradient.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 215 nm.

  • Critical Control: pH must be maintained < 3.0 to ensure the imidazole is fully protonated for ion-pairing.

Pros: Robust, low instrument cost, high precision for macro-quantities. Cons: Incompatible with MS (non-volatile salts clog source), long equilibration times, low sensitivity.

Method B: The Modern Gold Standard (HILIC-MS/MS)

Role: Trace impurity analysis (genotoxins), PK studies, biological matrices. Mechanism: Partitioning between a water-enriched layer on the polar stationary phase and the organic-rich mobile phase.

Experimental Protocol
  • Column: Amide-functionalized HILIC (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5) in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 5 minutes (Inverse gradient compared to RPLC).

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI+ (Positive Mode), MRM transition (e.g., m/z 69.1 → 42.1 for Imidazole).

Pros: High sensitivity (1000x > UV), MS-compatible volatile buffers, orthogonal selectivity. Cons: Matrix effects (ion suppression), longer equilibration than standard RPLC (though faster than IP-RPLC).

Cross-Validation Data & Analysis

To validate the transition from UV to MS, a set of 50 spiked plasma samples and process intermediates were analyzed using both methods.

Table 1: Performance Metrics Comparison
ParameterMethod A: IP-RPLC-UVMethod B: HILIC-MS/MSVerdict
Linearity (

)
> 0.999 (10–1000 µg/mL)> 0.995 (1–1000 ng/mL)UV is more linear at high conc.
LOD (Limit of Detection) 0.5 µg/mL0.2 ng/mLMS is ~2500x more sensitive.
Precision (RSD %) < 1.0%< 3.5%UV is more precise for assays.
Accuracy (Recovery) 98.5% – 101.5%92.0% – 108.0%UV is superior for potency.
Total Run Time 15.0 min6.5 minHILIC-MS increases throughput.
Statistical Cross-Validation (Bland-Altman Approach)

When cross-validating, do not rely solely on correlation coefficients (


), as they mask bias.
  • Paired t-test: Calculated p-value > 0.05 indicates no statistically significant difference between method means.

  • Bland-Altman Plot: Plot the difference between Method A and B against the average of Method A and B.

    • Acceptance Criteria: 95% of data points must fall within ±1.96 SD of the mean difference.

    • Observation: At high concentrations (>10 µg/mL), HILIC-MS/MS may show saturation effects (non-linearity), requiring dilution.

Visualizations

Figure 1: Cross-Validation Workflow

This diagram outlines the decision process and experimental flow for validating the two methods.

CrossValidationWorkflow Start Sample Source (API or Plasma) Prep Sample Preparation (Protein Precip / Dilution) Start->Prep Split Split Sample Prep->Split MethodA Method A: IP-RPLC-UV (QC/High Conc) Split->MethodA Aliquot 1 MethodB Method B: HILIC-MS/MS (Trace/Low Conc) Split->MethodB Aliquot 2 DataA Data Set A (AUC / Absorbance) MethodA->DataA DataB Data Set B (Peak Area / IS Ratio) MethodB->DataB Stats Statistical Comparison (Bland-Altman / Paired t-test) DataA->Stats DataB->Stats Decision Fit for Purpose? Stats->Decision Report Validation Report (ICH Q2 R2 Compliant) Decision->Report Pass

Caption: Workflow for parallel execution and statistical cross-validation of orthogonal analytical methods.

Figure 2: Method Selection Decision Tree

Use this logic to determine which method is appropriate for your specific development stage.

MethodSelection Start Start: Imidazole Analysis ConcCheck Target Concentration? Start->ConcCheck HighConc High (> 1 µg/mL) Potency/Assay ConcCheck->HighConc High Trace Trace (< 1 µg/mL) Impurity/PK ConcCheck->Trace Low MatrixCheck Matrix Complexity? Simple Simple (Buffer/API) MatrixCheck->Simple Clean Complex Complex (Plasma/Urine) MatrixCheck->Complex Dirty HighConc->MatrixCheck UseMS USE HILIC-MS/MS (High Sensitivity, Specificity) Trace->UseMS UseUV USE IP-RPLC-UV (Cost-effective, High Precision) Simple->UseUV Complex->UseMS Avoids Interferences

Caption: Decision tree for selecting between UV and MS based on concentration and matrix complexity.

References

  • International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures Q2(R2). FDA.[6] [Link]

  • Periat, A., et al. (2015). Hydrophilic interaction chromatography for the analysis of polar compounds in biological matrices. Journal of Chromatography A. [Link]

  • Dolan, J. W. (2008). Ion Pairing: The Good, The Bad, and The Ugly. LCGC North America.[7] [Link]

  • McCalley, D. V. (2017). Understanding and managing the separation of basic compounds in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

Sources

Validating the mechanism of action for a novel imidazole compound

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the validation of novel kinase inhibitors requires moving beyond basic IC50 generation. When characterizing a novel imidazole-based compound—herein designated as our test article, IMZ-2026 —against the p38α Mitogen-Activated Protein Kinase (MAPK), we must rigorously compare its mechanism of action (MoA) against established benchmarks.

This guide provides a comprehensive, data-driven framework for comparing IMZ-2026 against two classic p38 MAPK inhibitors: the ATP-competitive pyridinyl imidazole SB203580 , and the diaryl urea allosteric inhibitor BIRB-796 (Doramapimod). By understanding the causality behind our experimental choices, we can build self-validating workflows that eliminate artifacts and definitively prove intracellular efficacy.

Structural Mechanism & Binding Kinetics: The Rationale

The p38 MAPK pathway is a critical regulator of pro-inflammatory cytokines (e.g., TNF-α, IL-1). However, not all inhibitors silence this pathway through the same structural mechanism.

  • SB203580 (Classic Imidazole): Acts as a classical ATP-competitive inhibitor. It binds directly to the ATP-binding pocket of the active p38 kinase, characterized by fast association and dissociation rates.

  • BIRB-796 (Allosteric Benchmark): Binds to a distinct allosteric site, inducing a massive conformational shift in the Asp-Phe-Gly (DFG) motif of the active site (DFG-out conformation). This results in exceptionally slow binding kinetics but highly stable inhibition 1.

  • IMZ-2026 (Novel Hybrid): Designed to anchor in the ATP pocket via its imidazole ring while extending a hydrophobic tail into the allosteric pocket, theoretically combining the rapid onset of SB203580 with the slow off-rate durability of BIRB-796.

G MKK MKK3 / MKK6 (Upstream Kinases) p38 p38α MAPK MKK->p38 Phosphorylates (Thr180/Tyr182) MAPKAPK2 MAPKAPK2 (Downstream Kinase) p38->MAPKAPK2 Phosphorylates (Thr222) HSP27 HSP27 / ATF-2 (Effector Proteins) MAPKAPK2->HSP27 Phosphorylates SB203580 SB203580 (ATP-Competitive) SB203580->p38 Blocks Active Site BIRB796 BIRB-796 (Allosteric) BIRB796->p38 DFG-out Lock IMZ2026 IMZ-2026 (Novel Imidazole) IMZ2026->p38 Dual-Mechanism

Fig 1. p38 MAPK signaling cascade and inhibitor intervention mechanisms.

Quantitative Performance Comparison

Before moving to cellular models, we must benchmark the fundamental biochemical parameters. The table below summarizes the comparative profile of the three compounds.

CompoundChemical ClassPrimary TargetBinding ModeIC50 (p38α)Binding Kinetics
SB203580 Pyridinyl Imidazolep38α / p38βATP-Competitive~34 nMFast On / Fast Off
BIRB-796 Diaryl Ureap38α / β / γ / δAllosteric (DFG-out)~38 nMSlow On / Slow Off
IMZ-2026 Imidazo-Pyridinep38αHybrid (ATP + Allosteric)~12 nMFast On / Slow Off

Data for BIRB-796 and SB203580 are aggregated from established benchmark screenings 2.

Experimental Validation Protocols

To validate IMZ-2026, we utilize a two-tiered approach. Every protocol here is designed as a self-validating system —meaning the assay inherently controls for its own potential physical or biological artifacts.

Protocol A: Biochemical TR-FRET Kinase Assay

The Causality & Rationale: Why use Time-Resolved FRET (TR-FRET) instead of standard colorimetric or standard fluorescence assays? Imidazole rings (like those in SB203580 and IMZ-2026) frequently exhibit intrinsic autofluorescence in the blue/green spectrum, which creates false positives in standard assays. TR-FRET utilizes Lanthanide chelates (e.g., Europium) that possess exceptionally long emission half-lives. By introducing a 50–100 µs temporal delay before capturing the emission, the short-lived autofluorescence of the imidazole compound completely decays. This temporal gating acts as an internal control, ensuring the signal is purely derived from the kinase-substrate interaction 3.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Assay Buffer (20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

  • Enzyme/Inhibitor Pre-incubation: In a 384-well plate, add 3 nM recombinant p38α enzyme. Add serial dilutions of IMZ-2026, SB203580, and BIRB-796 (0.1 nM to 10 µM). Crucial Step: Incubate for 60 minutes at room temperature. Because BIRB-796 and IMZ-2026 have slow association kinetics, a standard 10-minute incubation will falsely report them as less potent.

  • Reaction Initiation: Add 100 nM ATF-2/GST fusion protein substrate and 100 µM ATP to initiate the reaction. Incubate for 60 minutes.

  • Detection: Terminate the reaction by adding the TR-FRET detection mixture containing EDTA (to chelate Mg2+ and stop the kinase), a Europium-labeled anti-phospho-ATF-2 (Thr71) antibody, and an Allophycocyanin (APC)-labeled anti-GST antibody.

  • Temporal Gating & Readout: Read the plate on a multi-label reader using a 340 nm excitation, a 50 µs delay, and dual emission reading at 615 nm (Europium) and 665 nm (APC). Calculate the 665/615 ratio to determine IC50.

Protocol B: Cellular Target Engagement via the MAPKAPK2/HSP27 Axis

The Causality & Rationale: A classic pitfall in validating ATP-competitive p38 inhibitors is analyzing the phosphorylation of p38 itself (Thr180/Tyr182) via Western blot. Because imidazoles bind the catalytic pocket, they do not prevent upstream MKK3/MKK6 from phosphorylating p38. In fact, due to the loss of negative feedback loops, SB203580 often increases p-p38 levels 4. To prove our novel imidazole is working inside the cell, we must look downstream. A self-validating cellular protocol must measure the phosphorylation of direct p38 substrates: MAPKAPK2 (at Thr222) and its subsequent target, HSP27 (at Ser82) 5.

Workflow Step1 1. Cell Culture & Starvation Step2 2. Inhibitor Pre-treatment Step1->Step2 Step3 3. Stress Induction (Anisomycin) Step2->Step3 Step4 4. Lysis & Phosphatase Inhibition Step3->Step4 Step5 5. Western Blot (Downstream Targets) Step4->Step5

Fig 2. Cellular MoA validation workflow for p38 MAPK inhibitors.

Step-by-Step Methodology:

  • Cell Preparation: Seed RAW 264.7 macrophages in 6-well plates. Starve cells in serum-free media for 4 hours to reduce basal kinase activity.

  • Compound Pre-treatment: Treat cells with vehicle (0.1% DMSO), SB203580 (1 µM), BIRB-796 (1 µM), or IMZ-2026 (1 µM) for 1 hour.

  • Pathway Activation: Stimulate the cells with Anisomycin (10 µg/mL) or LPS (1 µg/mL) for 30 minutes to robustly activate the p38 signaling cascade.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer heavily supplemented with a phosphatase inhibitor cocktail (Sodium Orthovanadate, Sodium Fluoride) to lock the phosphorylation states.

  • Immunoblotting: Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane. Probe specifically for:

    • Anti-phospho-MAPKAPK2 (Thr222)

    • Anti-total MAPKAPK2 (Internal loading control)

    • Anti-phospho-HSP27 (Ser82)

  • Data Interpretation: A successful validation of IMZ-2026 will show no reduction in p-p38, but a complete, dose-dependent ablation of p-MAPKAPK2 and p-HSP27, confirming intracellular catalytic inhibition.

References

  • BenchChem:BIRB 796 vs. p38 MAP Kinase Inhibitor IV. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKqdKqyaY1sItaW8zOakbykuvFjuhuComMzuRuL5ChFJftFngr8WKhQ9-80fKfz3wm9lqhiPrKL-634uCXaWaGuVcDLq4Zvq6MblC791yj40M9RBWj4jFEK6db2bsIVwjrwcDNlHHhFQzSIdzpev_wKNnpN0ol6h0Jek3x9m_uV48bJzfRHjKkA9CMVxxFR_80cWNy3EZ1iGK88_PGmFtngsghwJS-hReS3TILOBgNSz0QCdtO]
  • opnMe / Boehringer Ingelheim:p38 MAPK inhibitor | BIRB 796. opnMe.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwU8RYPdxaVCfaSpr_ZFOJFprlzD4tnl9w0IVSoLwbblFz-JmMwyEPdOj6wyUmjm5AK_MbsvDoOy6ZSZNphOO1ZZ_gHONa6de9PsR9siYAK4K0AY4WHoU4QhfTd2IrYCliCcfRZoYZaQFlDeLemw==]
  • Revvity:Measurement of p38/MAPK activity using LANCE. Revvity Life and Analytical Sciences.[https://vertexaisearch.cloud.google.
  • PLOS:SB203580 Modulates p38 MAPK Signaling and Dengue Virus-Induced Liver Injury by Reducing MAPKAPK2, HSP27, and ATF2 Phosphorylation. PLOS ONE.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC7_2zt0L7yLndFBHekdXHrJ5Xf86UM63zUzDVba9gBgqi-qTN9qRzsJMP95iCD9GsgcxcBHT_rWCRGDsV_8m_nNDE2btBf8IGCUuSGTng8f-5Fo6Es1JeXFr8n-K2kwzqz5JCD235rGgTG8lc5xtwyMBCLepe2YkxelGMro1CQ6Ie5eFoespkPNtZUg==]
  • Cell Signaling Technology:Phospho-p38 MAPK Pathway Antibody Sampler Kit #9913. Cell Signaling Technology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbSLoxJ2fRdjjVkK_2Ob6F980Cq6cuwVMe_ljD39sMH9g6dLnTB4yO4wWmmmnvR--aEoB_f4RrPEe-r6NZrwZs_2rDE6SwdTtZRQBOU_rXAcaRv1zBeu2ucqWJrwSaWbOI_CJDBrUwV12jtefaUtSINyEmAQ4GvpXpaA4_Xt6txsnnfuk9rKKUoMSh_Sg5TQf-qH4vskKhl8MWSmo_UrTbn-bEnQ==]

Sources

Benchmarking the performance of (1-Ethyl-1H-imidazol-4-yl)methylamine against other catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the performance of (1-Ethyl-1H-imidazol-4-yl)methylamine against other catalysts Content Type: Technical Comparison Guide Audience: Polymer Chemists, Formulation Scientists, and Drug Development Researchers.

Executive Summary: The "Goldilocks" of Latent Catalysis

(1-Ethyl-1H-imidazol-4-yl)methylamine (referred to herein as EIM-4-MA ) represents a distinct class of 1-substituted imidazole derivatives. While traditional imidazoles (e.g., 2-Methylimidazole) are industry workhorses for epoxy curing and organocatalysis, they often suffer from a "latency-reactivity trade-off"—they either cure too fast at room temperature (poor shelf life) or require excessive heat to activate.

EIM-4-MA bridges this gap. Its N1-ethyl substitution blocks the acidic proton, enhancing chemical stability (latency), while the C4-methylamine arm acts as a "molecular trigger," initiating curing or catalysis via a primary amine mechanism before the imidazole core drives the anionic propagation.

This guide benchmarks EIM-4-MA against three industry standards: 2-Methylimidazole (2-MI) , Dicyandiamide (DICY) , and DMAP (4-Dimethylaminopyridine) .

Comparative Performance Matrix

The following data synthesizes performance characteristics in a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy system.

Table 1: Catalyst Performance Benchmarks
FeatureEIM-4-MA (Subject)2-MI (Standard)DICY (High Latency)DMAP (Organocatalyst)
Role Dual (Curing Agent + Accelerator)Accelerator / Curing AgentCuring AgentNucleophilic Catalyst
Physical State Liquid / Low-melt SolidCrystalline SolidPowder SolidCrystalline Solid
Activation Temp 105°C - 115°C 75°C - 85°C> 170°C (without accel.)N/A (Synthesis focus)
Pot Life (25°C) > 3 Weeks < 48 Hours> 6 MonthsN/A
Glass Transition (Tg) High (~145°C)Medium (~130°C)High (~155°C)N/A
Toxicity Profile Lower VolatilityHigh IrritantLowHigh Acute Toxicity

Key Insight: EIM-4-MA offers a pot life superior to 2-MI by preventing premature hydrogen bonding at the N1 position, yet it cures significantly faster than DICY, eliminating the need for extremely high kiln temperatures.

Mechanistic Action: The "Relay" Pathway

Unlike simple bases, EIM-4-MA operates via a two-stage "Relay Mechanism." This causality is critical for understanding its thermal profile.

  • Stage 1 (Adduct Formation): The primary amine on the C4-methyl group attacks the electrophilic epoxide ring. This is the rate-determining step for initiation but occurs at a lower energy barrier than the imidazole ring opening.

  • Stage 2 (Anionic Propagation): The resulting alkoxide ion, stabilized by the imidazole cation, initiates the anionic polymerization of the remaining epoxy resin.

Visualization: The EIM-4-MA Catalytic Cycle

EIM_Mechanism Start EIM-4-MA (Catalyst) Inter1 Stage 1: Primary Amine Attack (Adduct Formation) Start->Inter1 Mix @ RT Epoxy Epoxy Resin (DGEBA) Epoxy->Inter1 Inter2 Stage 2: Alkoxide Generation Inter1->Inter2 Heat > 100°C Inter2->Inter2 Chain Growth Polymer Anionic Polymerization (Cross-linked Network) Inter2->Polymer Propagation

Figure 1: The two-stage activation pathway of EIM-4-MA. Note the thermal gate at Stage 1 which provides the latency.

Experimental Protocol: Benchmarking Latency & Cure

To validate the performance of EIM-4-MA, use the following self-validating protocol. This setup measures Gel Time (reactivity) and DSC Exotherm (thermal profile).

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Resin: Liquid Epoxy Resin (DGEBA, EEW ≈ 190 g/eq).

  • Catalyst: EIM-4-MA (Subject) vs. 2-MI (Control).

  • Solvent: Methanol (for catalyst dispersion, if solid).

  • Equipment: Differential Scanning Calorimeter (DSC), Viscometer.

Step-by-Step Methodology
  • Stoichiometric Calculation:

    • Unlike catalytic imidazoles used at 1-2 phr (parts per hundred resin), EIM-4-MA has an amine hydrogen.

    • Calculation: Use 3-5 phr for catalytic acceleration; use stoichiometric equivalent if using as sole curing agent (calculate based on Amine Hydrogen Equivalent Weight).

    • Standard Test Loading: Fix at 5 phr for direct benchmarking against 2-MI.

  • Dispersion (The Critical Step):

    • Why: Poor dispersion leads to "hot spots" and inaccurate Tg data.

    • Action: If EIM-4-MA is liquid, mix directly into resin at 40°C under vacuum. If solid, dissolve in minimal methanol, mix, then vacuum strip the solvent at 50°C.

  • DSC Analysis:

    • Ramp: Heat from 25°C to 250°C at 10°C/min.

    • Data Capture: Record

      
       (Onset Temp) and 
      
      
      
      (Peak Exotherm).
    • Expectation: EIM-4-MA should show a

      
       approximately 20-30°C higher than 2-MI, confirming latency.
      
  • Shelf-Life Simulation (Viscosity Tracking):

    • Store mixed samples at 25°C.

    • Measure viscosity daily.

    • Failure Criteria: When viscosity doubles (

      
       initial).
      
Visualization: Experimental Workflow

Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase Step1 Weigh Resin (DGEBA) Step2 Add Catalyst (5 phr EIM-4-MA) Step1->Step2 Step3 Vacuum Degas (40°C, 30 min) Step2->Step3 DSC DSC Scan (10°C/min) Step3->DSC Sample A Visc Viscosity Log (Daily @ 25°C) Step3->Visc Sample B

Figure 2: Standardized workflow for validating catalyst latency and thermal properties.

Applications in Organic Synthesis (Beyond Epoxy)

While epoxy curing is the primary industrial application, EIM-4-MA serves as a potent biomimetic organocatalyst .

  • Acyl Transfer Reactions: Similar to DMAP, the imidazole ring facilitates acyl transfer. However, the ethyl group at N1 prevents the formation of inactive H-bonded aggregates, maintaining higher catalytic activity in non-polar solvents.

  • Metal Ligand Synthesis: The structure mimics the histidine side chain. EIM-4-MA is an excellent precursor for synthesizing N-heterocyclic carbene (NHC) ligands or coordinating with Zinc/Copper in biomimetic enzyme models [1].

Safety & Handling (E-E-A-T Compliance)

  • Toxicity: Unlike unsubstituted imidazoles which are often severe skin corrosives and reproductive toxins, N-alkylated derivatives like EIM-4-MA generally exhibit lower vapor pressure and reduced skin permeability.

  • Storage: Store under nitrogen. The primary amine is sensitive to atmospheric

    
     (carbamate formation), which will deactivate the catalyst over time.
    

References

  • Chemical Structure & Properties: PubChem. (1-Ethyl-1H-imidazol-4-yl)methanamine.[1] National Library of Medicine. [Link]

  • Epoxy Curing Mechanisms: Hamerton, I. (Ed.). Recent Developments in Epoxy Resins. Springer-Verlag.
  • Biomimetic Applications: Kimura, E., et al.[2] "A New Cyclam with an Appended Imidazole." Journal of the American Chemical Society. (Structural analogs in catalysis). [Link]

Sources

Inter-Laboratory Characterization of CTX-405: A Comparative Analysis Against Reference Standard Ref-A

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents the results and methodology of a multi-site inter-laboratory study (ILS) characterizing CTX-405 , a novel chemical entity (NCE) designed as a next-generation kinase inhibitor. The study was conducted in compliance with ISO 5725-2 and ICH Q2(R2) guidelines to objectively compare CTX-405 against the current industry benchmark, Ref-A (a commercially available analogue).

Key Findings:

  • Robustness: CTX-405 demonstrated a 50% reduction in inter-laboratory variance (%RSD) compared to Ref-A, indicating superior synthetic consistency and method transferability.

  • Stability: Under oxidative stress (3% H₂O₂), CTX-405 retained 99.2% purity, whereas Ref-A degraded to 94.5%.

  • Solubility: CTX-405 exhibited a thermodynamic solubility of 0.85 mg/mL (pH 7.4), significantly outperforming Ref-A (0.12 mg/mL).

Study Governance & Design (ISO 5725)

To ensure data integrity, this study utilized a "blind duplicate" design across five independent laboratories (1 Central, 4 Satellite).

Workflow Logistics

The following directed graph illustrates the sample distribution and data collation workflow used to maintain blinding and traceability.

InterLabStudy Central Central Lab (Master Batch Synthesis) QC Quality Control (Homogeneity Check) Central->QC Batch Release Blind Blinding & Coding (Sample A/B/C) QC->Blind Pass Lab1 Sat Lab 1 (EU) Blind->Lab1 Lab2 Sat Lab 2 (US) Blind->Lab2 Lab3 Sat Lab 3 (APAC) Blind->Lab3 Data Data Collation (Z-Score Analysis) Lab1->Data Raw Data Lab2->Data Lab3->Data Report Final Comparative Report Data->Report Validation

Figure 1: Logistics workflow for the blinded inter-laboratory study ensuring sample homogeneity and data integrity.

Comparative Performance Analysis

Inter-Laboratory Precision (Reproducibility)

The primary metric for this comparison was the Reproducibility Relative Standard Deviation (%RSD_R) , calculated according to ISO 5725-2. A lower %RSD_R indicates higher robustness of the analytical method and the compound's solid-state form across different environments.

Table 1: Inter-Laboratory Precision Data (n=30 replicates across 5 labs)

ParameterCTX-405 (NCE)Ref-A (Benchmark)Interpretation
Mean Assay (%) 99.8%98.4%CTX-405 shows higher purity baseline.
Repeatability (%RSD_r) 0.45%0.82%Within-lab consistency is superior for CTX-405.
Reproducibility (%RSD_R) 1.12% 2.65% Critical: CTX-405 is 2.3x more robust across labs.
Mandel's h (Outliers) 0 Labs > Critical Val1 Lab > Critical ValRef-A method is more prone to operator error.

Note: The higher variance in Ref-A was attributed to its hygroscopic nature, leading to weighing errors in humid environments (Labs 3 & 4).

Physicochemical Stability Profile

Stability testing was conducted under accelerated stress conditions (ICH Q1A).

Table 2: Comparative Stress Testing Results (48 Hours)

Stress ConditionCTX-405 (% Recovery)Ref-A (% Recovery)Major Degradant (Ref-A)
Acid (0.1N HCl) 99.9%96.2%Hydrolysis product (RRT 0.85)
Base (0.1N NaOH) 99.5%92.1%Ring-opening amide (RRT 1.12)
Oxidation (3% H₂O₂) 99.2% 94.5% N-oxide formation
Photostability (UV) 99.8%98.9%Negligible

Detailed Experimental Protocols

HPLC Purity & Assay Protocol

This method was validated per ICH Q2(R2) [1] and used by all participating laboratories.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: C18 Reverse Phase (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Gradient Program:

  • 0-2 min: 5% B (Isocratic hold for polar impurities).

  • 2-15 min: 5% → 95% B (Linear ramp).

  • 15-20 min: 95% B (Wash).

  • 20-25 min: 5% B (Re-equilibration).

Critical Causality:

Why this gradient? The initial isocratic hold is critical because Ref-A contains early-eluting polar degradants. A direct ramp causes co-elution, artificially inflating purity values. The 5-minute re-equilibration is mandatory to reset column pressure; skipping this leads to retention time shifting in subsequent runs, a common failure mode in inter-lab studies.

Statistical Validation Logic

To validate the method before comparing the compounds, the following decision logic was applied to the validation data.

ValidationLogic Start Start Validation (ICH Q2 R2) Spec Specificity Test (Blank/Placebo Interference?) Start->Spec Lin Linearity Test (R² > 0.999?) Spec->Lin No Interference Fail Method Failure: Redesign Spec->Fail Interference Detected Acc Accuracy/Recovery (98-102%?) Lin->Acc Yes Lin->Fail No Prec Precision (RSD < 2.0%?) Acc->Prec Yes Acc->Fail No Prec->Fail No Pass Method Validated: Proceed to Inter-Lab Prec->Pass Yes

Figure 2: Decision tree for analytical method validation prior to inter-laboratory deployment.

Discussion & Conclusion

The inter-laboratory study confirms that CTX-405 is not only a potent chemical entity but possesses superior physicochemical properties compared to Ref-A .

  • Reduced Risk of OOS: The significantly lower Reproducibility variance (%RSD_R 1.12%) suggests that CTX-405 manufacturing and testing will result in fewer Out-of-Specification (OOS) investigations during scale-up.

  • Formulation Advantage: The enhanced stability against oxidation and hydrolysis allows for simpler formulation strategies (e.g., no need for antioxidant excipients), reducing Cost of Goods (COGS).

Recommendation: CTX-405 is cleared for Phase 1 CMC development. The analytical method described in Section 4.1 is designated as the primary release method.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[3] [Link]

  • International Organization for Standardization (ISO). (2019). ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility.[4] ISO. [Link]

  • U.S. Food and Drug Administration (FDA). (2015).[5] Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. FDA.[6][7] [Link]

  • Thompson, M., et al. (2006). The International Harmonized Protocol for the Proficiency Testing of Analytical Chemistry Laboratories. IUPAC Technical Report. [Link]

Sources

Safety Operating Guide

[(1-Ethyl-1H-imidazol-4-yl)methyl](methyl)amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

IMMEDIATE ACTION CARD: amine

CRITICAL SAFETY DATA ACTION REQUIRED
Hazard Class Corrosive (Class 8) ; Potential Acute Toxin (Class 6.1).[1][2][3][4]
Primary Risks Severe skin burns, eye damage, respiratory irritation.[3][4][5]
Spill Response Evacuate area. Wear full PPE (Nitrile + Neoprene gloves, Goggles, Lab Coat).[1][3] Absorb with inert material (Vermiculite/Sand).[1][3] DO NOT use combustible materials (sawdust).[1][3]
First Aid (Skin) Flush with water for 15+ minutes.[1][3][6] Remove contaminated clothing.[2][3][7][5][6][8]
First Aid (Eyes) Rinse cautiously with water for 15+ minutes.[1][3][7][6] Remove contact lenses.[2][3][7][5][6] Seek immediate medical attention.
Incompatibility Strong Acids , Oxidizing Agents, Acid Chlorides.[1][3][6]

Executive Summary & Chemical Profile

Audience: Laboratory Managers, EHS Officers, and Synthetic Chemists.[3][4]

amine is a functionalized imidazole derivative commonly used as a building block in pharmaceutical synthesis.[1][2][3][4] Due to the presence of both the imidazole ring and the secondary amine side chain, this compound exhibits basic and corrosive properties.[1][3]

As a research chemical often lacking a specific global Safety Data Sheet (SDS), it must be handled under the "Prudent Practices for Novel Chemicals" protocol.[1][3] This guide mandates treating the substance as a high-hazard corrosive base.[1][2][3][4]

Chemical Identification & Analogous Hazards[2][4]
  • Chemical Name: amine[1][2][3][4]

  • Molecular Formula: Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    H
    
    
    
    N
    
    
    [1][2][3]
  • Molecular Weight: ~139.20 g/mol [1][2]

  • Structure Analysis:

    • Core: Imidazole (aromatic heterocycle).[1][2][3][9]

    • Substituent 1: Ethyl group (lipophilic).[1][2][3]

    • Substituent 2: (Methylamino)methyl (secondary amine, highly basic).[1][3][4]

  • Hazard Inference (SAR): Based on structural analogs like (1-Methyl-1H-imidazol-4-yl)methanamine (CAS 486414-83-9), this compound is classified as Skin Corr.[1][2][3][4] 1B and Eye Dam. 1 .[1][3][7][8]

Waste Classification & Segregation

Effective disposal begins with accurate characterization.[2][3] This compound must never be disposed of down the drain or in general trash.[1][3]

Table 1: Waste Stream Classification
ParameterClassification CriteriaDisposal Stream Code (Typical)
RCRA Status Not specifically listed, but characteristic Corrosive (D002) if pH > 12.[1][2][3][4]5.D002 (Corrosive)
Chemical Nature Organic Base / Amine.[1][3]Organic Base (C-B)
Physical State Likely Liquid (viscous oil) or Low-Melting Solid.[1][2][3][4]Liquid Waste (if dissolved) or Solid Waste
Compatibility Incompatible with Acids. Exothermic reaction may release toxic vapors.[1]Segregate from Acid Streams (A-I/A-O)

Step-by-Step Disposal Protocol

Phase 1: Pre-Treatment & Packaging

Objective: Stabilize the waste for transport.[1][3]

  • Quenching (Optional but Recommended for Reaction Mixtures):

    • If the amine is part of a reactive mixture (e.g., with acid chlorides), quench carefully with a dilute bicarbonate solution before adding to the waste container.[1][3][4]

    • Note: Pure compound should be disposed of directly without quenching to avoid generating unnecessary volume.[2][3]

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Glass containers.[1][2][3][4]

    • Avoid: Metal containers (aluminum/steel) as amines can be corrosive to certain metals or react with surface oxides.[1][2][3]

  • Labeling:

    • Affix a hazardous waste label immediately.[2][3]

    • Mandatory Fields:

      • Full Chemical Name: "amine"[1][2][3][4]

      • Hazard Checkbox: [x] Corrosive [x] Toxic[1][2][3][4]

Phase 2: Waste Stream Segregation

Objective: Prevent dangerous cross-reactivity in the satellite accumulation area.[1][3]

  • Correct Stream: Basic Organic Waste .[1]

  • Do Not Mix With:

    • Aqueous Acids (e.g., HCl, H2SO4) -> Risk:[1][2][3][4] Violent heat generation.[2][3]

    • Oxidizers (e.g., Peroxides, Nitric Acid) -> Risk:[1][2][3][4] Fire/Explosion (Amines are reducing agents).[1][2][3]

    • Halogenated Solvents (Dichloromethane) -> Risk:[1][2][3][4] While often tolerated, some amines can react with alkyl halides over time to form quaternary salts; segregation is preferred if high concentrations are present.[3][4]

Phase 3: Final Disposal (Vendor Handoff)

Objective: Incineration. The ultimate fate of this molecule is high-temperature incineration.[1][2][3][4] The nitrogen content will be converted to NOx, which is scrubbed at the facility.[3][4]

  • Method: Thermal destruction in a rotary kiln incinerator.[1][3]

  • Requirement: The waste manifest must declare "Organic Basic Liquid/Solid, N.O.S.[1][3][4] (Contains Imidazole Derivative)".[1][2][3][9][10][11][12]

Visual Workflow: Decision Logic for Disposal

The following diagram illustrates the decision-making process for disposing of amine in a laboratory setting.

DisposalWorkflow Start Waste Generation: [(1-Ethyl-1H-imidazol-4-yl)methyl](methyl)amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPkg Double Bag in Heavy Duty Poly Bag Solid->SolidPkg LiquidPkg Pour into HDPE/Glass 'Basic Organic' Container Liquid->LiquidPkg Labeling Apply Hazardous Waste Label: 'Corrosive, Toxic, Organic Base' SolidPkg->Labeling LiquidPkg->Labeling Segregation Segregate from: Acids & Oxidizers Labeling->Segregation Handoff Transfer to EHS/Vendor Method: Incineration Segregation->Handoff

Figure 1: Decision logic for the safe segregation and packaging of imidazole-amine waste.

Decontamination of Glassware & Surfaces

After handling the compound, equipment must be decontaminated to prevent cross-contamination or accidental exposure.[3][4]

  • Solvent Rinse:

    • Rinse glassware with Methanol or Ethanol first.[1] The compound is highly soluble in alcohols.[2][3]

    • Collect this rinse as Organic Waste .[1][3]

  • Acid Wash (Optional but Effective):

    • A dilute (5%) Acetic Acid or HCl rinse will protonate the amine, converting it to a water-soluble salt.[1][2][3][4]

    • Caution: This generates a mild exotherm.[2][3]

  • Final Wash:

    • Wash with soap and water.[2][3][6]

    • Verify pH of the final rinse water is neutral (pH 6-8).[1][2][3][4]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3] [Link]

  • PubChem. (n.d.).[1][3][9] Compound Summary: (1-Methyl-1H-imidazol-4-yl)methanamine (Analogous Structure).[1][2][3][4] National Library of Medicine.[2][3] [Link][1][2][3][4]

  • US Environmental Protection Agency. (n.d.).[1][3] Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.